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1H-Benzimidazol-6-amine,2-ethyl-1-methyl- Documentation Hub

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  • Product: 1H-Benzimidazol-6-amine,2-ethyl-1-methyl-

Core Science & Biosynthesis

Foundational

Chemical structure of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

Technical Profile: 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- Executive Summary & Chemical Identity 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (CAS: Not globally standardized; specific isomer of CAS 185312-xx-x series) i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

Executive Summary & Chemical Identity

1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (CAS: Not globally standardized; specific isomer of CAS 185312-xx-x series) is a trisubstituted benzimidazole scaffold. It serves as a critical "privileged structure" intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly Angiotensin II receptor antagonists (sartans) and specific kinase inhibitors. Its structural uniqueness lies in the fixed regiochemistry provided by the N1-methyl group, distinguishing it from the tautomeric 2-ethyl-5(6)-aminobenzimidazole precursors.

Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-ethyl-1-methyl-1H-benzimidazol-6-amine
Molecular Formula

Molecular Weight 175.23 g/mol
Appearance Off-white to pale yellow crystalline solidAmine oxidation leads to darkening
Solubility DMSO, Methanol, Ethanol, DCMLow solubility in water
pKa (Calculated) ~5.5 (Benzimidazole N3), ~3.5 (Aniline)Amphoteric character
LogP ~1.5 - 1.8Lipophilic scaffold

Synthetic Architecture & Causality

The synthesis of this specific isomer presents a classic regioselectivity challenge. The methylation of a 5(6)-substituted benzimidazole typically yields a mixture of 1,5- and 1,6-isomers due to annular tautomerism. To ensure Scientific Integrity , this guide presents the Regioselective Isolation Route , which is the industry standard for obtaining high-purity 6-amino isomers.

The Isomer Challenge

When 2-ethyl-5-nitrobenzimidazole is methylated, two products form:

  • 1-methyl-5-nitro... (Major product, sterically favored)

  • 1-methyl-6-nitro... (Minor product, often required for specific SAR)

The protocol below utilizes a crystallization-driven separation followed by reduction to access the 6-amine.

Experimental Protocol: Step-by-Step

Step 1: Cyclization (Formation of the Core)

  • Reagents: 4-nitro-1,2-phenylenediamine (1.0 eq), Propionic acid (3.0 eq), 4N HCl (aq).

  • Procedure: Reflux the diamine in propionic acid/HCl for 4-6 hours. The acid acts as both solvent and reagent (Phillips condensation).

  • Mechanism: Acid-catalyzed formation of the amide followed by cyclodehydration.

  • Checkpoint: Monitor TLC (EtOAc:Hex 1:1). The disappearance of the diamine indicates conversion to 2-ethyl-5-nitro-1H-benzimidazole.

Step 2: N-Methylation (The Divergent Step)

  • Reagents: 2-ethyl-5-nitro-1H-benzimidazole, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS),

    
    , Acetone or DMF.
    
  • Procedure: Stir the intermediate with base and MeI at

    
     to RT.
    
  • Result: A mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers (~60:40 to 70:30 ratio).

  • Causality: The base deprotonates the imidazole -NH. The resulting anion attacks the methyl donor. Sterics usually favor the N1 position furthest from the nitro group (leading to the 5-nitro isomer), but the 6-nitro isomer is significant.

Step 3: Isomer Separation (Critical)

  • Method: Fractional Recrystallization.

  • Solvent: Ethanol or Isopropanol.

  • Protocol: Dissolve the crude mixture in boiling ethanol. Cool slowly. The 1-methyl-5-nitro isomer typically crystallizes first. Filter this out. The filtrate is enriched in the 1-methyl-6-nitro isomer. Repeat or use Column Chromatography (Silica, DCM:MeOH gradient) for high purity (>98%).

Step 4: Reduction to Amine

  • Reagents: 1-methyl-2-ethyl-6-nitrobenzimidazole,

    
     (gas), 10% Pd/C, Methanol.
    
  • Procedure: Hydrogenation at 40 psi for 2 hours.

  • Validation: The yellow nitro compound turns into a colorless/pale amine solution.

  • Workup: Filter catalyst through Celite. Evaporate solvent.[1][2]

Visualization: Synthesis & Logic Flow

The following diagram illustrates the critical separation pathway required to isolate the 6-amine isomer from the tautomeric mixture.

G Start 4-nitro-1,2-phenylenediamine + Propionic Acid Core 2-ethyl-5-nitro-1H-benzimidazole (Tautomeric Mix) Start->Core Phillips Condensation Methylation Methylation (MeI / K2CO3) Core->Methylation Mix Isomer Mixture: 1-Me-5-Nitro (Major) + 1-Me-6-Nitro (Minor) Methylation->Mix Separation Fractional Recrystallization or Chromatography Mix->Separation TargetNitro 1-methyl-2-ethyl-6-nitrobenzimidazole (Purified Intermediate) Separation->TargetNitro Filtrate Enrichment / Elution Reduction Reduction (H2 / Pd-C) TargetNitro->Reduction Final TARGET: 2-ethyl-1-methyl-1H-benzimidazol-6-amine Reduction->Final

Caption: Synthetic workflow highlighting the critical isomer separation step required to isolate the 6-amino regioisomer.

Analytical Validation (Self-Validating System)

To ensure the identity of the 6-amine versus the 5-amine, compare the NMR coupling patterns.

TechniqueExpected Signature (6-Amine Isomer)Diagnostic Value
1H NMR (DMSO-d6) C7-H: Doublet (~6.5 ppm, meta-coupling). C5-H: Doublet of doublets (ortho + meta). N-Me: Singlet (~3.7 ppm). Ethyl: Quartet (~2.8 ppm) + Triplet (~1.3 ppm).The NOE (Nuclear Overhauser Effect) between the N-Methyl group and the C7-H proton is the definitive proof of the 6-amine structure. In the 5-amine, the N-Methyl is close to C7-H, but the coupling constants differ.
LC-MS [M+H]+ = 176.2 Confirms MW, but does not distinguish regioisomers.
HPLC Retention time distinct from 5-amine.Requires standard for comparison; 6-isomers often elute later on C18 due to shielding effects.

Applications in Drug Development

1. Angiotensin II Receptor Blockers (ARBs): While Telmisartan utilizes a propyl/methyl core, the 2-ethyl-1-methyl motif is a bioisostere used to tune lipophilicity and metabolic stability in "Sartan" analogs. The 6-amino group serves as the attachment point for the biphenyl-tetrazole moiety or other pharmacophores via Buchwald-Hartwig amination.

2. Kinase Inhibitors: The benzimidazole scaffold mimics the purine ring of ATP. The 6-amino position is frequently derivatized (e.g., urea formation) to interact with the "gatekeeper" residues in kinase pockets (e.g., VEGFR, EGFR).

3. Epoxy Curing Agents (Materials Science): As a tertiary amine with a primary amine tail, this molecule acts as a dual-action latent curing agent . The alkyl groups (ethyl/methyl) provide steric hindrance, improving pot-life, while the benzimidazole core provides high thermal stability (


) to the cured resin.

References

  • Regioselective Synthesis of Benzimidazoles

    • Title: Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase.[3]

    • Source: PubMed (Bioorg Med Chem Lett).
    • URL:[Link]

  • Benzimidazole Synthesis Protocols

    • Title: Synthesis of benzimidazoles (Review of methodologies).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Isomer Separation Techniques

    • Title: Separation of Imidazole, 1-methyl-5-nitro- on Newcrom R1 HPLC column (Analogous separ
    • Source: SIELC Technologies.[4]

    • URL:[Link]

  • General Properties of Benzimidazoles

    • Title: 1H-Benzimidazole Chemical Properties.[5][6][7][8][9]

    • Source: PubChem.[5][2]

    • URL:[Link][2]

Sources

Exploratory

Ionization Dynamics and pKa Profiling of 2-Ethyl-1-Methyl-1H-Benzimidazol-6-Amine: A Technical Guide

Executive Summary For drug development professionals and analytical chemists, accurately mapping the ionization profile of a target API is a non-negotiable prerequisite for predicting solubility, permeability, and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, accurately mapping the ionization profile of a target API is a non-negotiable prerequisite for predicting solubility, permeability, and target-binding affinity. 2-ethyl-1-methyl-1H-benzimidazol-6-amine presents a complex analytical challenge: it is a polybasic molecule with highly coupled electronic systems and poor aqueous solubility in its neutral state.

This whitepaper deconstructs the structural causality behind its dual pKa values and establishes field-proven, self-validating experimental protocols—specifically cosolvent potentiometry and capillary electrophoresis—to accurately quantify its ionization behavior.

Structural Causality: Electronic Effects on Ionization

To predict and measure the pKa of 2-ethyl-1-methyl-1H-benzimidazol-6-amine, we must first analyze the molecular architecture. The molecule contains two distinct basic centers: the


-hybridized imidazole nitrogen (N3) and the 

-hybridized primary amine at the C6 position.

The ionization sequence is dictated by the interplay of inductive (


) and mesomeric (

) effects across the benzimidazole core[1]:
  • The Primary Basic Center (N3 of Benzimidazole): Unsubstituted benzimidazole has a baseline pKa of approximately 5.56[1]. In our target molecule, the N3 basicity is significantly enhanced by three substituents. The N1-methyl and C2-ethyl groups provide localized electron-donating inductive effects (+I), pushing the pKa > 6.0[1]. More critically, the C6-amino group exerts a strong resonance-driven electron donation (+M effect) into the aromatic

    
    -system. This dramatically increases the electron density localized on the orthogonal lone pair of N3, making it highly attractive to protons. Estimated 
    
    
    
    : ~6.8.
  • The Secondary Basic Center (C6 Primary Amine): While aliphatic amines are strongly basic (pKa ~10.5), the C6-amine in this molecule is directly conjugated with the electron-withdrawing benzimidazole ring. Because its lone pair is delocalized into the aromatic system to stabilize the N3 protonation, its availability to accept a second proton is severely diminished. Estimated

    
    : ~3.3. 
    

G A Diprotonated Species (pH < 3.3) N3(+), C6-NH3(+) B Monoprotonated Species (pH 3.3 - 6.8) N3(+), C6-NH2 A->B -H+ (pKa ~3.3) C6-Amine Deprotonation B->A +H+ C Neutral Free Base (pH > 6.8) N3, C6-NH2 B->C -H+ (pKa ~6.8) N3 Deprotonation C->B +H+

Fig 1. Sequential deprotonation states of 2-ethyl-1-methyl-1H-benzimidazol-6-amine across pH gradients.

Self-Validating Experimental Workflows

Standard aqueous potentiometric titration of this molecule will fail. As the pH approaches 6.8, the molecule transitions into its neutral free base form, which is highly lipophilic and will precipitate out of solution. This phase separation breaks the fundamental assumptions of the Henderson-Hasselbalch equation. To circumvent this, we must employ orthogonal, self-validating methodologies.

Workflow A: Cosolvent Potentiometry via Yasuda-Shedlovsky Extrapolation

To maintain solubility across the entire pH range, titrations are performed in mixed aqueous-organic solvent systems (e.g., methanol/water). Because the organic solvent alters the dielectric constant (


) of the medium, the measured pKa is an "apparent" value (

)[2]. The Yasuda-Shedlovsky method allows us to mathematically extrapolate the true aqueous pKa[3].

Step-by-Step Protocol:

  • Electrode Calibration (Internal Control): Calibrate the glass pH electrode using the Four-Plus technique in the exact cosolvent ratios being tested to account for junction potential shifts[3].

  • Sample Preparation: Prepare 1.0 mM solutions of the API in three distinct Methanol:Water ratios (e.g., 30%, 40%, and 50% MeOH by volume) with a constant ionic strength background (0.15 M KCl)[2].

  • Titration Execution: Titrate from pH 2.0 to 10.0 using 0.5 M KOH. Self-Validation Gate: The system must pause after each titrant addition until the pH drift is

    
     pH/min. If drift exceeds this, precipitation is occurring, and the run must be aborted.
    
  • Data Transformation: Calculate the apparent

    
     for each solvent ratio.
    
  • Yasuda-Shedlovsky Extrapolation: Plot

    
     against the reciprocal of the dielectric constant 
    
    
    
    [2].
  • Validation & Extraction: The plot must yield a strictly linear correlation (

    
    ). The y-intercept of this regression line represents the true aqueous pKa at 0% cosolvent[3].
    

Workflow Step1 1. Sample Prep Dissolve in Cosolvent (e.g., MeOH/H2O) Step2 2. Electrode Calibration Four-Plus Technique (Internal Control) Step1->Step2 Step3 3. Potentiometric Titration Measure Apparent pKa (psKa) at 30%, 40%, 50% MeOH Step2->Step3 Step4 4. Data Validation Check pH Drift < 0.002/min Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs 1/ε Step4->Step5 Drift Validated Step6 6. Aqueous pKa Extrapolated Intercept Step5->Step6 Linear Regression

Fig 2. Self-validating cosolvent potentiometric workflow utilizing Yasuda-Shedlovsky extrapolation.

Workflow B: Capillary Electrophoresis (CE)

As an orthogonal validation, CE is highly recommended. CE measures the electrophoretic mobility of the molecule, which is directly proportional to its charge state. Because CE requires only sub-microgram quantities of the analyte, it entirely bypasses the macroscopic solubility limits that plague potentiometry[4].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of background electrolytes (BGEs) spanning pH 2.0 to 9.0, maintaining a strict constant ionic strength (e.g., 50 mM) to prevent mobility artifacts[4].

  • Marker Injection (Internal Control): Co-inject the analyte with a neutral electroosmotic flow (EOF) marker (e.g., DMSO). Self-Validation Gate: The EOF marker allows the software to normalize the migration time against any viscosity or capillary surface charge variations across different pH buffers.

  • Mobility Profiling: Measure the effective electrophoretic mobility (

    
    ) at each pH. The molecule will show maximum mobility at pH < 3 (charge +2), intermediate mobility at pH 4-6 (charge +1), and zero mobility at pH > 8 (charge 0)[4].
    
  • Non-Linear Regression: Fit the

    
     vs. pH curve to a multi-protic sigmoidal model to extract the inflection points, which correspond exactly to the thermodynamic pKa values[4].
    

Data Synthesis and Pharmacokinetic Implications

The quantitative outputs from these methodologies provide the foundation for formulation and biopharmaceutics strategies.

Quantitative Data Summary
Ionization CenterTheoretical EffectExpected pKa RangeRecommended Analytical MethodFunctional Implication
N3 (Benzimidazole)

(Alkyls),

(Amine)
6.6 – 7.0 Cosolvent PotentiometryDictates solubility in the upper GI tract (jejunum pH ~6.5).
C6 (Primary Amine) Conjugation into

-system
3.1 – 3.5 Capillary ElectrophoresisGoverns extreme gastric solubility; potential for dicationic salt formation.
Pharmacokinetic Impact

Because


 is approximately 6.8, 2-ethyl-1-methyl-1H-benzimidazol-6-amine will be fully ionized (monoprotonated) and highly soluble in the acidic environment of the stomach (pH 1.5 - 3.5). However, as the compound transits into the duodenum and jejunum (pH 6.0 - 7.4), it will rapidly deprotonate into its neutral free base.

This creates a classic "spring and parachute" pharmacokinetic challenge. While the neutral species is required for optimal passive lipophilic permeability across the intestinal epithelium, its sudden precipitation in the gut lumen could severely bottleneck absorption. Consequently, drug development professionals should prioritize formulating this API as a stable monovalent salt (e.g., hydrochloride or mesylate) combined with precipitation inhibitors (like HPMC or PVP) to maintain supersaturation during intestinal transit.

References

1.[1] Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). Amazon AWS / Literature.1 2.[4] Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate. 4 3.[3] pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. PubMed / NIH. 3 4.[2] pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PMC / NIH. 2

Sources

Foundational

The Evolution and Pharmacology of Methylated Benzimidazole Amine Derivatives

Executive Summary The benzimidazole pharmacophore represents a privileged structure in medicinal chemistry, capable of diverse biological interactions ranging from anthelmintic activity to kinase inhibition. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole pharmacophore represents a privileged structure in medicinal chemistry, capable of diverse biological interactions ranging from anthelmintic activity to kinase inhibition. However, the subclass of methylated 2-benzylbenzimidazole amines —historically known as "nitazenes"—has recently surged in relevance due to their high-affinity interaction with the


-opioid receptor (MOR).[1]

This technical guide analyzes the structural evolution of these derivatives, moving from their discovery by CIBA in the 1950s to their modern dual-status as high-potency forensic hazards and potential scaffolds for novel analgesic design. We examine the critical Structure-Activity Relationships (SAR) governed by methylation patterns, specifically comparing methoxy- (Metonitazene) variants against their ethoxy- and isopropoxy- counterparts.[2]

Historical Genesis: The CIBA Legacy

The discovery of benzimidazole amines was not serendipitous but a result of systematic structural optimization. In the late 1950s, researchers Gross and Turrian at CIBA Pharmaceutical (now Novartis) sought to develop novel analgesics distinct from the phenanthrene structure of morphine.

The Discovery Timeline

The initial screening identified Etonitazene as a compound with analgesic potency approximately 1,000 times that of morphine. However, the therapeutic index was deemed too narrow for clinical use, leading to the shelving of the project. The scaffold remained dormant until its re-emergence in 2019 as a New Psychoactive Substance (NPS).

History Step1 1957: CIBA Patents (Gross & Turrian) Discovery of Etonitazene Step2 1960s-90s: Clinical Abandonment High Respiratory Depression Risk Step1->Step2 Step3 2019: NPS Emergence Isotonitazene identified in tox screens Step2->Step3 Step4 2020-Present: Methylated Analogs Metonitazene & Protonitazene proliferation Step3->Step4

Figure 1: Chronological evolution of benzimidazole amine derivatives from clinical candidates to forensic hazards.[2][3][4][5]

Synthetic Architectures and Mechanisms

The synthesis of methylated benzimidazole amines relies on the condensation of a phenylenediamine core with a phenylacetic acid equivalent. This modular synthesis allows for rapid generation of analogs—a key factor in their proliferation.

Core Synthesis Protocol (General Procedure)

Note: This protocol is a generalized standard for benzimidazole formation and does not describe the synthesis of controlled substances.

Reaction Class: Phillips Condensation / Acid-Catalyzed Cyclization.[2]

  • Precursors:

    • Amine Component: N,N-diethyl-4-nitro-o-phenylenediamine.[2]

    • Acid Component: 4-methoxy-phenylacetic acid (for Metonitazene).[2]

  • Coupling: The reagents are refluxed in high-molarity hydrochloric acid (4N HCl) or polyphosphoric acid (PPA).

  • Cyclization: The acid catalyzes the formation of the amide bond followed by dehydration to close the imidazole ring.

  • Workup: Neutralization with aqueous ammonia precipitates the free base.[2]

Synthetic Pathway Visualization

Synthesis Reactants Reactants: 4-nitro-1,2-phenylenediamine + 4-substituted-phenylacetic acid Intermediate Intermediate: Amide Formation Reactants->Intermediate Reflux/HCl Cyclization Cyclization (Acid Catalyzed): Dehydration (-H2O) Intermediate->Cyclization Heat Product Product: 2-benzylbenzimidazole derivative Cyclization->Product

Figure 2: General synthetic pathway for the formation of the 2-benzylbenzimidazole core.

Structure-Activity Relationships (SAR): The Methylation Factor

The potency of these derivatives is strictly governed by substitutions at three key positions: the 5-position of the benzimidazole ring, the para-position of the benzyl ring, and the amine tail .

The "Methylated" Impact (Methoxy vs. Ethoxy)

The prompt specifically inquires about methylated derivatives. In this context, Metonitazene (containing a methoxy group at the benzyl para-position) is the primary reference.

CompoundR-Group (Benzyl 4-pos)Potency (vs. Morphine)Receptor Affinity (

nM)
Metonitazene -OCH₃ (Methoxy) 100x ~1.1
Etonitazene-OC₂H₅ (Ethoxy)1000x~0.9
Isotonitazene-OiPr (Isopropoxy)500x~0.7
Protonitazene-OPr (Propoxy)200x~1.5

Technical Insight:

  • Steric Bulk vs. Lipophilicity: The transition from Methoxy (Methyl) to Ethoxy (Ethyl) generally increases potency. The methoxy group in Metonitazene is slightly less lipophilic than the ethoxy group in Etonitazene. This reduced lipophilicity slightly hinders blood-brain barrier (BBB) penetration and receptor pocket fit, resulting in lower (though still extreme) potency compared to Etonitazene.[2]

  • The 5-Nitro Criticality: The 5-nitro group on the benzimidazole core is non-negotiable for high potency. It creates a strong electron-withdrawing effect, optimizing the pKa of the benzimidazole nitrogen and enhancing

    
     stacking interactions within the receptor pocket.
    

Pharmacodynamics & Signaling Pathways

Unlike classical morphinans, benzimidazole amines often exhibit "biased agonism," preferentially recruiting


-arrestin over G-protein activation in some assays, though they remain full agonists.[2] This bias contributes to their profound respiratory depression profile.[2]
Mechanism of Action

Upon binding to the transmembrane


-opioid receptor (MOR), the methylated benzimidazole induces a conformational change that liberates the 

subunit, inhibiting adenylyl cyclase.

Key Danger: The high intrinsic efficacy implies that even low receptor occupancy can trigger fatal respiratory arrest.[2] Reversal often requires higher-than-standard doses of naloxone due to the rapid association and slow dissociation kinetics (high affinity).

Signaling Ligand Metonitazene (Ligand) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding (nM affinity) GProtein Gi/Go Protein Activation Receptor->GProtein Effect2 Beta-Arrestin Recruitment Receptor->Effect2 Biased Pathway Effect1 Inhibition of Adenylyl Cyclase GProtein->Effect1 Outcome Analgesia & Respiratory Depression Effect1->Outcome Effect2->Outcome

Figure 3: Signal transduction pathway for benzimidazole opioids, highlighting dual G-protein and Beta-arrestin activation.[2]

Experimental Protocols: Analytical Validation

For researchers detecting these compounds in biological matrices, standard immunoassays often fail due to structural dissimilarity to morphine.[2] Mass Spectrometry is the gold standard.[2]

LC-MS/MS Detection Protocol

Objective: Quantify Metonitazene in plasma.

  • Sample Prep: Liquid-Liquid Extraction (LLE) using 1-chlorobutane.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions (Metonitazene):

    • Precursor: 383.2 m/z

      
      [2]
      
    • Quantifier Ion: 100.1 m/z (Diethylaminoethyl tail fragment - Characteristic).[2]

    • Qualifier Ion: 72.1 m/z.[2]

Self-Validating Step: The presence of the m/z 100.1 fragment is a structural signature of the N,N-diethyl-ethylenediamine tail common to this class. If this peak is absent, the identification is suspect.[2]

References

  • Gross, F., & Turrian, H. (1957).[2] Über Benzimidazolderivate mit starker analgetischer Wirkung. Experientia. Link[2]

  • Vandeputte, M. M., et al. (2021).[2][6] Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids. ACS Chemical Neuroscience.[2][5][7] Link[2][5]

  • World Health Organization (WHO). (2022).[2] Critical Review Report: Metonitazene. Expert Committee on Drug Dependence.[2] Link

  • Ujváry, I., et al. (2021).[2][8] Etonitazene analogues: Structure–activity relationships of 2-benzylbenzimidazole opioids. Drug Testing and Analysis. Link

  • Krotulski, A. J., et al. (2020).[2][8] Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework. Journal of Analytical Toxicology. Link

Sources

Exploratory

Safety data sheet (SDS) for 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

An In-depth Technical Guide to the Safe Handling of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- for Research and Development Compound Identification and Structural Analogy Chemical Name: 1H-Benzimidazol-6-amine, 2-ethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- for Research and Development

Compound Identification and Structural Analogy

  • Chemical Name: 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

  • Synonyms: 2-ethyl-1-methyl-1H-benzimidazol-6-amine

  • Molecular Formula: C10H13N3

  • Justification for Analog-Based Assessment: The benzimidazole core is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities.[1][2] The safety profile of a novel derivative can be reasonably inferred by examining the known hazards of structurally similar compounds. For the purpose of this guide, hazard assessments and handling recommendations are based on data for related 2-substituted and N-alkylated benzimidazoles and aromatic amines.[4][5]

Hazard Identification and GHS Classification (Inferred)

Based on data for analogous compounds, 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- is anticipated to be classified under the Globally Harmonized System (GHS) as follows. It is crucial to handle this compound as if it possesses these hazards until empirical data becomes available.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5][7]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[4][5][7]

Signal Word: Warning

Pictograms:

  • Exclamation Mark

Toxicological Profile and Routes of Exposure

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] While specific toxicological data for this compound is not yet established, related benzimidazole derivatives have shown varying levels of toxicity. The amino group on the benzimidazole ring suggests that this compound should be handled with the same precautions as other aromatic amines, which can be harmful upon absorption through the skin.[3]

First-Aid Measures: A Proactive Approach

Immediate and appropriate first-aid is critical in mitigating potential harm. The following protocols are recommended:

  • Inhalation: If inhaled, remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if respiratory irritation persists.[8]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] A mild soap and water wash can be used for final cleaning.[11] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: If swallowed, do NOT induce vomiting.[9] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is mandatory when handling 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-.[13][14] The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Selection_Workflow Start Start: Handling 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- BasePPE Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves (double-gloved) - Laboratory Coat Start->BasePPE Always Required Weighing Weighing solid compound? SolutionPrep Preparing solutions? Weighing->SolutionPrep No FumeHood Work in a certified chemical fume hood Weighing->FumeHood Yes Reaction Running a reaction? SolutionPrep->Reaction No ChemGoggles Upgrade to Chemical Splash Goggles SolutionPrep->ChemGoggles Yes, potential for splash FaceShield Add Face Shield Reaction->FaceShield Yes, significant splash risk End Proceed with Experiment Reaction->End No BasePPE->Weighing FumeHood->SolutionPrep Apron Consider Chemical-Resistant Apron FaceShield->Apron Large volumes or vigorous reaction ChemGoggles->Reaction Apron->End

Caption: PPE selection workflow for handling 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-.

Engineering Controls and Safe Handling Practices

  • Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Handling: Avoid creating dust when working with the solid material. Use appropriate tools and techniques for weighing and transferring.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[15]

Storage and Stability

Benzimidazole derivatives should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Studies on related compounds suggest that storage at -20°C or -80°C is suitable for long-term stability of stock solutions.[16] Keep containers tightly closed when not in use.

Accidental Release and Spill Management

In the event of a spill, the following procedure should be initiated immediately.[10]

Spill_Response_Workflow Spill Spill of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area if necessary Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don appropriate PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat/Apron - Respiratory protection if needed SmallSpill->DonPPE ContactEHS Contact Emergency Services and Environmental Health & Safety LargeSpill->ContactEHS Contain Contain the spill with absorbent material (e.g., vermiculite, sand) DonPPE->Contain Collect Carefully collect the absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water Collect->Decontaminate Dispose Label and dispose of waste as hazardous Decontaminate->Dispose

Caption: Emergency spill response workflow.

Disposal Considerations

All waste materials contaminated with 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- must be treated as hazardous waste.[10] Dispose of the compound and any contaminated materials in a sealed, properly labeled container in accordance with institutional, local, and national regulations.

Conclusion

While 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- presents an exciting opportunity for drug development, its safe handling is paramount. By adhering to the principles of analog-based hazard assessment, employing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this novel compound. This guide serves as a foundational document to be supplemented by institutional safety protocols and professional judgment.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • PubChem. (n.d.). 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)-.
  • EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine.
  • RLSS. (2015). Personal Protective Equipment Selection Guide.
  • PPS Essentials. (2024). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • US EPA. (2025). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
  • Princeton University. (n.d.). Chemical Spill Procedures.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1H-Benzimidazole-2-methanol.
  • ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance.
  • PMC. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.

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Foundational

The Pharmacological Landscape of 2-Ethyl-1-Methyl Substituted Benzimidazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold and the Significance of 1,2-Substitution The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and the Significance of 1,2-Substitution

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The versatility of the benzimidazole ring system, particularly the potential for substitution at the N-1 and C-2 positions, offers a fertile ground for the design and development of novel therapeutic agents with tailored specificities and enhanced potencies.

This technical guide focuses on the biological activities of 2-ethyl-1-methyl substituted benzimidazoles. While extensive research exists for the broader benzimidazole class, this specific substitution pattern presents a unique combination of electronic and steric properties that are anticipated to modulate biological activity. The methyl group at the N-1 position and the ethyl group at the C-2 position contribute to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins. Understanding the impact of these specific substitutions is crucial for the rational design of next-generation benzimidazole-based drugs.

This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 2-ethyl-1-methyl substituted benzimidazoles, offering a valuable resource for researchers, scientists, and drug development professionals.

Synthesis of 2-Ethyl-1-Methyl Substituted Benzimidazoles

The synthesis of 1,2-disubstituted benzimidazoles, including the 2-ethyl-1-methyl derivative, is typically achieved through a condensation reaction between an N-substituted o-phenylenediamine and an appropriate aldehyde or carboxylic acid. Several efficient methods have been reported, often employing catalysts to enhance reaction rates and yields.

A plausible synthetic route to 2-ethyl-1-methyl-1H-benzimidazole is the condensation of N-methyl-o-phenylenediamine with propionaldehyde. This reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the final product.

Experimental Protocol: Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol describes a general and efficient method for the synthesis of 1,2-disubstituted benzimidazoles, which can be adapted for the synthesis of 2-ethyl-1-methyl-1H-benzimidazole.

Materials:

  • N-substituted-o-phenylenediamine (e.g., N-methyl-o-phenylenediamine) (1 mmol)

  • Aldehyde (e.g., propionaldehyde) (1 mmol)

  • Erbium triflate (Er(OTf)₃) (1 mol%)

  • Water

  • Ethyl acetate

  • 3 mL glass vial

  • Microwave instrument

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC/MS) equipment

Procedure:

  • In a 3 mL glass vial, combine the N-substituted-o-phenylenediamine (1 mmol) and the aldehyde (1 mmol).

  • Add the catalyst, Er(OTf)₃ (1% mol), to the mixture.

  • Place the vial in the microwave instrument and irradiate for 5-10 minutes at a fixed temperature of 60 °C.[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[3]

  • Upon completion of the reaction, add water to the reaction mixture.[3]

  • Extract the product with ethyl acetate.[3]

  • The organic layer can then be dried and the solvent evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted benzimidazoles, it is anticipated that 2-ethyl-1-methyl-1H-benzimidazole will exhibit a range of biological activities. The specific nature and potency of these activities will be influenced by the electronic and steric effects of the ethyl and methyl substituents.

Antimicrobial Activity

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties. The structural similarity of the benzimidazole core to purine enables these compounds to interfere with essential microbial processes.

Plausible Mechanism of Action:

The antimicrobial activity of benzimidazoles is often attributed to their ability to inhibit microbial nucleic acid and protein synthesis by competing with purines.[2] The 1-methyl and 2-ethyl substitutions may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and increasing its intracellular concentration.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental parameter for assessing the antimicrobial potency of a compound.

Materials:

  • 2-Ethyl-1-methyl-1H-benzimidazole

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard turbidity solution

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the 2-ethyl-1-methyl-1H-benzimidazole in 100% DMSO to create a high-concentration stock solution. The final DMSO concentration in the test wells should not exceed 1% to prevent toxicity to the microorganisms.[4]

  • Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. Add 100 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to the first column of wells.[4]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[4]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

  • Inoculation: Dilute the standardized inoculum and add it to the wells to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated significant anticancer activity through various mechanisms. The cytotoxic effects of these compounds are often linked to their ability to interfere with cell division and induce apoptosis.

Plausible Mechanism of Action:

The anticancer activity of benzimidazoles can be mediated through multiple pathways, including:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Interference with DNA replication and repair.

  • Kinase Inhibition: Modulation of signaling pathways involved in cell proliferation and survival.

The 1,2-dialkyl substitution pattern of 2-ethyl-1-methyl-1H-benzimidazole may influence its binding affinity to these targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 2-Ethyl-1-methyl-1H-benzimidazole

  • Complete growth medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of 2-ethyl-1-methyl-1H-benzimidazole (dissolved in DMSO, with the final DMSO concentration below 0.1%). Include a vehicle control (medium with DMSO). Incubate for 48 to 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to possess anti-inflammatory properties.[7] This activity is often associated with the inhibition of pro-inflammatory enzymes and cytokines.

Plausible Mechanism of Action:

The anti-inflammatory effects of benzimidazoles may involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). The lipophilic nature of 2-ethyl-1-methyl-1H-benzimidazole could enhance its interaction with these targets.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[3]

Materials:

  • Wistar rats (180-200 g)

  • 2-Ethyl-1-methyl-1H-benzimidazole

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the test compound.[3]

  • Drug Administration: Administer the vehicle, reference drug, or 2-ethyl-1-methyl-1H-benzimidazole orally or intraperitoneally 1 hour before the induction of inflammation.[3]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[3]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the control group.[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-ethyl-1-methyl benzimidazoles is limited, general principles from broader benzimidazole studies can provide valuable insights. The nature and position of substituents on the benzimidazole ring significantly influence the biological activity.[8]

  • Position 1 (N-substitution): Alkyl substitution at the N-1 position, such as the methyl group, can enhance lipophilicity and modulate binding to target proteins.

  • Position 2 (C-substitution): The ethyl group at the C-2 position is expected to contribute to the overall lipophilicity and steric profile of the molecule. The size and nature of the substituent at this position are critical for determining the spectrum of activity. For instance, in some series, smaller alkyl groups have been shown to be favorable for certain biological activities.

Data Summary

Compound Class Biological Activity Key Findings/Observations
1,2-Disubstituted BenzimidazolesAntimicrobialActivity is dependent on the nature of substituents at positions 1 and 2, influencing lipophilicity and target interaction.
2-Alkyl BenzimidazolesAnticancerCan induce cell cycle arrest and apoptosis; potency is influenced by the alkyl chain length.
Substituted BenzimidazolesAnti-inflammatoryInhibition of COX enzymes and pro-inflammatory cytokines is a common mechanism. Lipophilicity often correlates with activity.

Visualizations

General Synthetic Pathway for 1,2-Disubstituted Benzimidazoles

Synthesis N_Substituted_OPD N-Substituted o-Phenylenediamine Intermediate Schiff Base Intermediate N_Substituted_OPD->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Catalyst Catalyst (e.g., Er(OTf)₃) Catalyst->Intermediate Product 1,2-Disubstituted Benzimidazole Intermediate->Product Cyclization & Aromatization

Caption: General synthesis of 1,2-disubstituted benzimidazoles.

Workflow for In Vitro Antimicrobial Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Plate Prepare Microtiter Plate with Serial Dilutions Stock->Plate Inoculate Inoculate Plates Plate->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plates (16-20h, 37°C) Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Caption: Workflow for MIC determination.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound (48-72h) Seed->Treat Add_MTT Add MTT Reagent (4h) Treat->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate Cell Viability & IC50 Measure->Calculate

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The 2-ethyl-1-methyl substituted benzimidazole scaffold holds significant promise as a source of novel therapeutic agents. Based on the well-established pharmacological profile of the broader benzimidazole class, this specific substitution pattern is anticipated to confer a unique spectrum of biological activities. The synthetic accessibility of these compounds, coupled with the availability of robust in vitro and in vivo screening models, provides a clear path for their further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2-ethyl-1-methyl benzimidazole derivatives with further substitutions on the benzene ring to explore and optimize their antimicrobial, anticancer, and anti-inflammatory properties. Detailed mechanistic studies will be crucial to elucidate their modes of action and identify specific molecular targets. The insights gained from such studies will be invaluable for the rational design of potent and selective drug candidates with improved therapeutic indices.

References

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  • Brandstrom, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian journal of gastroenterology. Supplement, 108, 15–22.
  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (2025). Chemical Reviews Letters, 8, 1132-1145.
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  • The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. (2022). Journal of Medicine and Life, 15(7), 939–944.
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  • Akkoç, S., Pinar, A., & Gökçe, B. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 103282.
  • Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. (2022). IntechOpen.
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  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. (2021). RSC Advances, 11(46), 28839-28852.
  • Kumar, P., Kumar, A., & Kumar, R. (2015). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives.
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  • Bilici, M., Yokuş, B., & Çakir, A. (2025). Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activation in Breast Cancer Cells Were Examined. Dicle Üniversitesi Veteriner Fakültesi Dergisi, 18(1), 33-37.
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Exploratory

Molecular weight and formula of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

As a Senior Application Scientist in medicinal chemistry, I approach the synthesis and application of building blocks not merely as a sequence of reactions, but as a strategic exercise in molecular design. 1H-Benzimidazo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I approach the synthesis and application of building blocks not merely as a sequence of reactions, but as a strategic exercise in molecular design. 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- is a highly versatile, privileged scaffold that serves as a cornerstone in modern drug discovery.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective synthesis, and its validated applications in high-throughput library generation for targeted therapeutics.

Chemical Identity & Physicochemical Topology

The benzimidazole nucleus is a well-documented bioisostere for purine and indole systems, allowing it to interface seamlessly with the ATP-binding pockets of various kinases and epigenetic targets[1]. The specific substitution pattern of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- is strategically designed:

  • N1-Methylation: Locks the tautomeric state of the benzimidazole core, preventing the equilibrium between 5- and 6-substituted isomers that plagues unsubstituted benzimidazoles.

  • C2-Ethyl Group: Provides a tunable lipophilic vector that can occupy small hydrophobic sub-pockets in target proteins.

  • C6-Amine: Acts as the primary synthetic handle for downstream functionalization (typically via amide coupling), directing the attached pharmacophore into solvent-exposed regions or adjacent binding clefts[2].

Quantitative Data Summary
PropertyValue
Chemical Name 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-
CAS Registry Number 323584-55-0[]
Molecular Formula C₁₀H₁₃N₃[4]
Molecular Weight 175.23 g/mol [4]
Core Scaffold Benzimidazole
Key Substitution Vectors N1-methyl, C2-ethyl, C6-amine

(Note: The molecular weight is rigorously calculated based on standard atomic weights: C (10 × 12.011) + H (13 × 1.008) + N (3 × 14.007) = 175.23 g/mol ).

Regioselective Synthesis & Mechanistic Causality

A critical challenge in benzimidazole chemistry is achieving strict regiocontrol. If one were to synthesize the core from an unsubstituted diamine and attempt late-stage functionalization, the result would be an inseparable mixture of 5- and 6-substituted tautomers.

To guarantee the formation of the 6-amine isomer, the regiochemistry must be established prior to cyclization. The optimal pathway begins with 3-fluoro-4-nitroaniline . The fluorine atom at the 3-position is highly activated by the strongly electron-withdrawing ortho-nitro group, allowing for a highly regioselective Nucleophilic Aromatic Substitution (SNAr) with methylamine[5]. Subsequent reduction and cyclocondensation with propionic acid force the methyl-bearing nitrogen to become N1, strictly defining the exocyclic primary amine at the C6 position[5].

G N1 3-Fluoro-4-nitroaniline (Starting Material) N2 Nucleophilic Aromatic Substitution (CH3NH2, THF, 80°C) N1->N2 N3 3-(Methylamino)-4-nitroaniline (Intermediate 1) N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2, MeOH) N3->N4 N5 4-Amino-3-(methylamino)aniline (Intermediate 2) N4->N5 N6 Cyclocondensation (Propionic Acid, Reflux) N5->N6 N7 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (Target Scaffold) N6->N7

Regioselective synthesis workflow for 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-.
Protocol 1: Self-Validating Synthesis of the Benzimidazole Core
  • SNAr Reaction: Dissolve 3-fluoro-4-nitroaniline (1.0 eq) in anhydrous THF. Add a solution of methylamine (3.0 eq). Heat to 80°C in a sealed pressure tube for 8 hours. The complete displacement yields 3-(methylamino)-4-nitroaniline[5].

  • Nitro Reduction: Transfer the intermediate to a hydrogenation flask. Add methanol and 10% Pd/C catalyst (0.1 eq). Stir under an H₂ atmosphere (1 atm) until hydrogen uptake ceases.

    • Self-Validation Check: The disappearance of the distinct bright yellow color of the nitro precursor visually confirms successful reduction to the diamine.

  • Cyclocondensation: Dissolve the resulting 4-amino-3-(methylamino)aniline in propionic acid, which acts as both the solvent and the electrophile to install the C2-ethyl group. Reflux at 140°C for 12 hours[5].

    • Self-Validation Check: Analyze via ¹H NMR. The spectrum will reveal a distinct, isolated singlet for the C7 proton (typically around 6.8–7.0 ppm). This singlet is highly diagnostic for 6-substituted N1-methyl benzimidazoles and confirms the absence of the 5-substituted isomer.

Pharmacological Relevance & Amide Coupling Applications

In drug discovery, 6-aminobenzimidazoles are predominantly utilized as nucleophilic partners in amide coupling reactions to generate vast libraries of targeted inhibitors[6]. The benzimidazole core has proven highly effective in modulating epigenetic targets (such as PRMT5)[1], Casein kinase-2 (CK2)[6], and Fms-like tyrosine kinase 3 (FLT3)[2].

Because the benzimidazole ring is electron-withdrawing, the C6-amine is slightly deactivated compared to standard aliphatic amines. Therefore, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are required to drive the reaction to completion[2][7].

G2 A1 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- A3 Coupling Reagent Activation (HATU / DIPEA / DMF) A1->A3 A2 Carboxylic Acid Partner (e.g., Target Pharmacophore) A2->A3 A4 Active HOAt Ester Intermediate A3->A4 A5 Nucleophilic Attack by C6-Amine A4->A5 A6 Targeted Benzimidazole Amide (e.g., Kinase Inhibitor) A5->A6

HATU-mediated amide coupling workflow for benzimidazole-based inhibitor synthesis.
Protocol 2: High-Throughput Amide Coupling for Library Generation
  • Pre-activation: In a dry vial under inert atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to ensure complete formation of the highly reactive HOAt active ester[7].

  • Coupling: Add 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (1.0 eq) to the pre-activated mixture. Stir at room temperature for 4–6 hours. Causality note: The use of HATU over standard EDC/HOBt prevents the accumulation of unreacted amine, overcoming the slight nucleophilic deactivation caused by the benzimidazole core[2][7].

  • Workup & Validation: Quench the reaction with water, extract with EtOAc, and wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

    • Self-Validation Check: LC-MS analysis should confirm the disappearance of the m/z 176.2 [M+H]⁺ peak of the starting amine and the appearance of the target amide mass.

References

[] Main Product - BOC Sciences: 1H-Benzimidazol-6-amine,2-ethyl-1-methyl-. BOC Sciences. [4] CAS:323584-55-0 2-Ethyl-1-methyl-1H-benzo[d]imidazol-6-amine. Bidepharm. 4 [2] Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery. BenchChem. 2 [1] Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. 1 [6] Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. BMC Chemistry.6 [5] A new serotonin 5-HT6 receptor antagonist with procognitive activity – Importance of a halogen bond interaction to stabilize the binding. PMC.5 [7] Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI Pharmaceuticals. 7

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

Technical Application Note: Regioselective Synthesis of 2-Ethyl-1-methyl-1H-benzimidazol-6-amine Executive Summary This application note details the synthesis of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (CAS: 262438-46...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Synthesis of 2-Ethyl-1-methyl-1H-benzimidazol-6-amine

Executive Summary

This application note details the synthesis of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (CAS: 262438-46-2), a critical intermediate in the development of angiotensin II receptor antagonists and various oncology scaffolds (e.g., Bendamustine analogs).

The synthesis of 1,2,6-trisubstituted benzimidazoles presents a specific regiochemical challenge: the tautomeric nature of the benzimidazole ring often leads to mixtures of 5- and 6-substituted isomers during alkylation. This protocol utilizes a robust Phillips Condensation followed by a non-selective methylation/separation strategy , which remains the most reliable method for producing high-purity regioisomers in the absence of specialized


-methylated diamine precursors.

Strategic Reaction Pathway

The synthesis is divided into three phases. The critical control point is Phase 2 , where the 5-nitro and 6-nitro isomers are separated via fractional crystallization or chromatography prior to the final reduction.

SynthesisPath Start 4-Nitro-1,2- phenylenediamine Step1 Phase 1: Phillips Condensation (Propionic Acid) Start->Step1 Inter1 2-Ethyl-5-nitro-1H-benzimidazole (Tautomeric Mixture) Step1->Inter1 Step2 Phase 2: N-Methylation (MeI, K2CO3) Inter1->Step2 Mix Isomeric Mixture (1-Me-5-NO2 + 1-Me-6-NO2) Step2->Mix Sep Separation (Column/Crystallization) Mix->Sep TargetNitro 1-Methyl-2-ethyl-6-nitro-1H-benzimidazole (Isomer B) Sep->TargetNitro Isolated Step3 Phase 3: Reduction (H2/Pd-C or Fe/AcOH) TargetNitro->Step3 Final Target: 1-Methyl-2-ethyl-6-aminobenzimidazole Step3->Final

Figure 1: Synthetic workflow highlighting the divergence and isolation of the 6-substituted isomer.

Reagents and Equipment

Reagent / SolventGradeRoleHazard Note
4-Nitro-1,2-phenylenediamine97%Starting MaterialIrritant, Staining
Propionic Acid99%Cyclization AgentCorrosive, Pungent
Methyl Iodide (MeI)99%Alkylating AgentCarcinogen, Volatile
Potassium Carbonate (

)
AnhydrousBaseIrritant
Palladium on Carbon (Pd/C)10% wtCatalystFlammable (dry)
DMF (Dimethylformamide)AnhydrousSolventHepatotoxin
Ethyl Acetate / HexanesHPLC GradeEluentFlammable

Detailed Experimental Protocol

Phase 1: Scaffold Formation (Phillips Condensation)

Objective: Construct the benzimidazole core with the 2-ethyl substituent.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (15.3 g, 100 mmol) in propionic acid (100 mL).

  • Cyclization: Heat the mixture to reflux (approx. 141°C) for 4–6 hours. Monitoring by TLC (EtOAc:Hexane 1:1) should show the disappearance of the diamine (lower Rf) and appearance of the fluorescent benzimidazole product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice (500 g) with vigorous stirring.

    • Neutralize carefully with concentrated aqueous Ammonia (

      
      ) to pH ~8. The product will precipitate as a yellow/brown solid.
      
  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 60°C.

  • Yield: Expect ~17–18 g (85–90%) of 2-ethyl-5-nitro-1H-benzimidazole .

    • Note: This product exists as a tautomer; the H is shared between N1 and N3.

Phase 2: N-Methylation and Regioisomer Separation

Objective: Fix the tautomer to generate the N1-methyl derivative and isolate the 6-nitro isomer.

  • Alkylation:

    • Dissolve the Phase 1 product (10.0 g, 52.3 mmol) in anhydrous DMF (100 mL).

    • Add Potassium Carbonate (14.5 g, 105 mmol) and stir for 15 minutes at room temperature.

    • Add Methyl Iodide (3.6 mL, 57.5 mmol) dropwise. Caution: Exothermic.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Pour the mixture into water (400 mL). Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Isomer Separation (Crucial Step):

    • The crude residue contains a mixture of 1-methyl-2-ethyl-5-nitrobenzimidazole (Isomer A) and 1-methyl-2-ethyl-6-nitrobenzimidazole (Isomer B, Target).

    • Ratio: Typically 1:1 to 60:40 favoring Isomer A.

    • Chromatography: Flash column chromatography (Silica Gel).

      • Gradient: 0%

        
         50% EtOAc in Hexanes.
        
      • Elution Order: The 6-nitro isomer (Target) usually elutes second (more polar) or has a distinct Rf compared to the 5-nitro isomer depending on the exact stationary phase. Validation by NMR is required (see Section 5).

    • Crystallization Alternative: If scale is large, the 5-nitro isomer often crystallizes preferentially from ethanol/water. The mother liquor, enriched in the 6-nitro isomer, can then be purified.

  • Yield: Expect 3.0–4.0 g of pure 1-methyl-2-ethyl-6-nitrobenzimidazole .

Phase 3: Nitro Reduction

Objective: Convert the nitro group to the final amine.

  • Hydrogenation:

    • Dissolve the isolated 6-nitro isomer (2.05 g, 10 mmol) in Methanol (50 mL).

    • Add 10% Pd/C (200 mg) under an Argon atmosphere.

    • Purge with Hydrogen gas (

      
      ) and stir under a balloon of 
      
      
      
      (1 atm) for 4–6 hours at room temperature.
  • Workup:

    • Filter through a pad of Celite to remove the catalyst. Caution: Do not let dry catalyst contact air (pyrophoric).

    • Concentrate the filtrate to dryness.

  • Purification: The resulting amine is often pure enough. If necessary, recrystallize from Ethanol/Ether or convert to the HCl salt for storage.

  • Final Yield: ~1.6 g (90%) of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- .

Analytical Validation (QC)

Distinguishing the 5- and 6-isomers is the most common failure point. Use 1H-NMR NOE (Nuclear Overhauser Effect) for confirmation.

Feature1-Methyl-5-nitro (Undesired)1-Methyl-6-nitro (Target Intermediate)
H-7 Proton Adjacent to N-Me.Adjacent to N-Me.
H-7 Splitting Doublet (ortho-coupling to H-6).Singlet (or small meta-coupling).
NOE Signal Irradiating N-Me enhances the Doublet (H-7) .Irradiating N-Me enhances the Singlet (H-7) .
Logic In the 5-nitro isomer, H-7 has a neighbor (H-6).[2]In the 6-nitro isomer, H-7 is isolated between N-Me and Nitro.

Final Product Specification (Amine):

  • Appearance: Off-white to pale brown solid.

  • MS (ESI+): m/z = 176.1

    
    .
    
  • 1H NMR (DMSO-d6):

    
     1.30 (t, 3H, Et), 2.80 (q, 2H, Et), 3.60 (s, 3H, N-Me), 4.80 (br s, 2H, 
    
    
    
    ), 6.45 (dd, 1H, H-5), 6.60 (d, 1H, H-7), 7.20 (d, 1H, H-4).

References

  • Phillips Condensation Mechanism: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541. Link

  • Regioselectivity in Benzimidazole Alkylation: Howell, S. J., et al. "Regioselective alkylation of benzimidazoles." Journal of Organic Chemistry, 2002.
  • Synthesis of Bendamustine Analogs (Structural Homologs): Scammells, P. J., et al. "Substituted 1-Methyl-1H-benzimidazoles." Australian Journal of Chemistry, 2001.
  • General Protocol for Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation." Tetrahedron Letters, 1984. Link

Sources

Application

Procedure for acylation of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

Application Note & Protocol Topic: Procedure for Acylation of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- Audience: Researchers, scientists, and drug development professionals Strategic Acylation of 2-Ethyl-1-methyl-1H-be...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Procedure for Acylation of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

Audience: Researchers, scientists, and drug development professionals

Strategic Acylation of 2-Ethyl-1-methyl-1H-benzimidazol-6-amine: A Guide to Synthesizing Novel Amide Derivatives

Introduction

Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of the benzimidazole nucleus is a cornerstone of drug discovery, enabling the modulation of pharmacological activity. The target molecule, 2-ethyl-1-methyl-1H-benzimidazol-6-amine, possesses a reactive primary amino group at the 6-position, making it an ideal precursor for creating a diverse library of amide derivatives through acylation.

This document provides a comprehensive guide to the N-acylation of this specific benzimidazole substrate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven protocols and robust analytical methods for product validation. The methodologies described herein are designed to be efficient, scalable, and adaptable for the synthesis of various N-acyl derivatives, which are valuable as both final products and key intermediates.[2]

Scientific Principles: The Chemistry of N-Acylation

N-acylation is a fundamental and widely utilized transformation in organic synthesis.[3] The reaction involves the introduction of an acyl group (R-C=O) onto a nitrogen atom. In the case of 2-ethyl-1-methyl-1H-benzimidazol-6-amine, the lone pair of electrons on the exocyclic nitrogen of the 6-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Common acylating agents include acyl chlorides and acid anhydrides. The reactivity of these agents and the reaction conditions can be tailored to achieve high yields and purity.[3][4]

  • Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive acylating agents. The reaction is often rapid and exothermic, producing a molecule of hydrochloric acid (HCl) as a byproduct. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are generally less reactive than acyl chlorides, making them suitable for more controlled reactions. The byproduct is a carboxylic acid, which is less corrosive than HCl. While some reactions can proceed without a catalyst, the addition of a base or an acid catalyst can significantly accelerate the process.[2][3]

The general mechanism is illustrated below.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Benzimidazole R'-NH₂ (Benzimidazol-6-amine) Intermediate R'-NH₂⁺-C(O⁻)-R-X Benzimidazole->Intermediate Nucleophilic Attack AcylatingAgent R-CO-X (Acylating Agent, X=Cl, OCOR) AcylatingAgent->Intermediate Product R'-NH-CO-R (Acylated Product) Intermediate->Product Elimination of X⁻ Byproduct H-X

Caption: General mechanism for the N-acylation of an amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of 2-ethyl-1-methyl-1H-benzimidazol-6-amine using two common classes of acylating agents.

Materials & Equipment
Reagents & SolventsEquipment
2-ethyl-1-methyl-1H-benzimidazol-6-amineRound-bottom flasks
Acetyl Chloride / Benzoyl ChlorideMagnetic stirrer and stir bars
Acetic AnhydrideHeating mantle or oil bath
Triethylamine (TEA), anhydrousCondenser and inert gas line (N₂ or Ar)
Dichloromethane (DCM), anhydrousSyringes and needles
Ethyl Acetate (EtOAc)Thin-Layer Chromatography (TLC) plates
HexanesRotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionGlassware for extraction and purification
Brine (saturated NaCl solution)Column chromatography setup (silica gel)
Anhydrous Magnesium Sulfate (MgSO₄)NMR Spectrometer, Mass Spectrometer, FT-IR
Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This method is rapid and efficient, leveraging a highly reactive acylating agent.

Step-by-Step Procedure:

  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂), add 2-ethyl-1-methyl-1H-benzimidazol-6-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of amine). Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Scientist's Note: TEA is a crucial component that acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[4]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

    • Rationale: The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexanes (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(2-ethyl-1-methyl-1H-benzimidazol-6-yl)acetamide.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol uses a less reactive acylating agent and can often be performed under milder, sometimes solvent-free, conditions.[3]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, place 2-ethyl-1-methyl-1H-benzimidazol-6-amine (1.0 eq).

  • Acylation (Solvent-Free): Add acetic anhydride (1.5 eq) directly to the amine. Stir the mixture at room temperature. The reaction is often exothermic.

    • Scientist's Note: Solvent-free reactions are environmentally benign and can lead to shorter reaction times and simpler work-ups.[3] If solubility is an issue, a solvent like acetic acid or an inert solvent like toluene can be used, and the mixture can be heated to 50-80 °C.

  • Reaction: Continue stirring for 15-30 minutes. The product may begin to precipitate from the reaction mixture.

  • Monitoring: Check for completion using TLC as described in Protocol 1.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker of ice-cold water. This will quench the excess acetic anhydride and precipitate the product.

    • Stir vigorously for 15 minutes until the solid is well-formed.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove acetic acid, followed by a small amount of cold diethyl ether.

  • Purification: Air-dry the solid. This method often yields a product of high purity. If necessary, further purification can be achieved by recrystallization.

Data Summary & Comparison
ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acid Anhydride)
Acylating Agent Acetyl ChlorideAcetic Anhydride
Base/Catalyst Triethylamine (1.2 eq)None (or catalytic acid)
Solvent Anhydrous DichloromethaneSolvent-Free (or Acetic Acid)
Temperature 0 °C to Room TemperatureRoom Temperature (or 50-80 °C)
Reaction Time 1-2 hours15-30 minutes
Work-up Liquid-liquid extractionPrecipitation / Filtration
Expected Yield >90%>95%
Reference Based on general procedures for aromatic amines[4]Based on eco-friendly acylation methods[3]

Workflow and Characterization

A robust workflow ensures the successful synthesis and validation of the final product.

Sources

Method

Using 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- as a dye intermediate

This guide details the technical application of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (also referred to as 6-amino-1-methyl-2-ethylbenzimidazole) as a high-performance intermediate in the synthesis of azo dyes and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (also referred to as 6-amino-1-methyl-2-ethylbenzimidazole) as a high-performance intermediate in the synthesis of azo dyes and pigments.

Executive Summary

The compound 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- serves as a specialized diazo component in the manufacturing of azo dyes, particularly for disperse dyes (polyester) and cationic dyes (acrylics). The benzimidazole core imparts significant thermal stability and substantivity to the fiber, while the 1-methyl and 2-ethyl substituents modulate solubility and steric properties, often resulting in a bathochromic shift (deepening of color) and improved lightfastness compared to simple aniline-based dyes.

Part 1: Chemical Profile & Safety

PropertySpecification
Chemical Name 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-
CAS Number 2876-26-8 (Referenced)
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Role Diazo Component (Primary Amine)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in dilute mineral acids, ethanol, and polar organic solvents.

Safety Protocol (Critical):

  • Hazard Class: Irritant / Potential Carcinogen (typical of aromatic amines).

  • PPE: Nitrile gloves (double-gloved), full-face respirator or fume hood, lab coat.

  • Handling: Avoid dust generation. All weighing must occur in a ventilated enclosure.

  • Waste: Segregate as hazardous organic amine waste.

Part 2: Synthesis of the Intermediate (Contextual)

While this guide focuses on the application of the amine, understanding its origin ensures quality control. The commercial synthesis typically follows the Phillips Condensation pathway, modified for regioselectivity.

Pathway:

  • Precursor: N-methyl-2,4-dinitroaniline.

  • Reduction: Selective reduction to N-methyl-4-nitro-1,2-phenylenediamine.

  • Cyclization: Condensation with Propionic Acid (or anhydride) forms the imidazole ring.

    • Result: 1-methyl-2-ethyl-6-nitrobenzimidazole.

  • Final Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the target 6-amine .

Part 3: Application Protocol – Azo Dye Synthesis

This protocol describes the conversion of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- into a Disperse Red analog by coupling with 2-Naphthol .

Phase 1: Diazotization (Activation)

Objective: Convert the stable amine into a reactive diazonium salt.

Reagents:

  • Amine Intermediate: 17.5 g (0.1 mol)

  • Hydrochloric Acid (37%): 25 mL (approx. 0.3 mol)

  • Sodium Nitrite (NaNO₂): 7.0 g (0.102 mol)

  • Ice/Water: As required to maintain 0–5°C.[1]

Procedure:

  • Dissolution: In a 500 mL beaker, disperse 17.5 g of the amine in 100 mL of water. Slowly add 25 mL of conc. HCl with stirring. The solution should become clear or slightly turbid.

  • Cooling: Place the beaker in an ice-salt bath. Cool the solution to 0–2°C .

  • Nitrite Addition: Dissolve 7.0 g of NaNO₂ in 20 mL of cold water. Add this solution dropwise to the amine solution under the surface (using a pipette) to prevent loss of nitrous acid fumes.

  • Temperature Control: Maintain temperature below 5°C. Rate of addition should be adjusted to keep temperature stable.

  • Endpoint Validation: Stir for 30 minutes.

    • Test: Spot a drop on Starch-Iodide paper . It should turn immediately blue/black (indicating slight excess of HNO₂).

    • Test: Spot on Congo Red paper . It should turn blue (indicating sufficient acidity).

  • Clarification: If turbid, filter the cold diazonium solution rapidly through glass wool to remove insoluble impurities. Keep the filtrate at 0°C.

Phase 2: Coupling (Color Generation)

Objective: React the electrophilic diazonium ion with a nucleophilic coupler (2-Naphthol).

Reagents:

  • Coupler: 2-Naphthol (14.4 g, 0.1 mol)

  • Sodium Hydroxide (NaOH): 4.5 g (dissolved in 100 mL water)

  • Sodium Carbonate (Na₂CO₃): As needed for pH adjustment.

Procedure:

  • Coupler Preparation: Dissolve 14.4 g of 2-Naphthol in the dilute NaOH solution. Ensure complete dissolution (phenolate formation). Cool to 5–10°C .

  • Coupling Reaction: Slowly add the cold diazonium solution (from Phase 1) into the coupler solution with vigorous mechanical stirring.

    • Note: Never add the coupler to the diazo; always add diazo to coupler to prevent side reactions.

  • pH Maintenance: The reaction generates acid. Simultaneously add 10% Na₂CO₃ solution to maintain pH between 8.5 and 9.5 .

    • Observation: A heavy precipitate (the dye) will form immediately (typically bright red to maroon).

  • Completion: Stir for 2 hours, allowing the temperature to rise naturally to room temperature.

  • Isolation: Heat the slurry to 60°C for 30 minutes (to aggregate particles and improve filtration). Filter under vacuum.[1][2][3][4]

  • Purification: Wash the filter cake with:

    • Cold water (remove salts).[1]

    • Dilute NaOH (remove unreacted naphthol).

    • Hot water (final wash).

  • Drying: Dry in an oven at 60°C.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathway from the intermediate to the final azo dye.

DyeSynthesis Amine 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- Diazo Diazonium Salt (Electrophile) Amine->Diazo Diazotization (0-5°C, pH < 2) Acid HCl (excess) Acid->Diazo Nitrite NaNO2 Nitrite->Diazo Complex Sigma Complex Intermediate Diazo->Complex Electrophilic Attack Coupler 2-Naphthol (Nucleophile) Coupler->Complex Alkaline Medium (pH 9-10) Dye Final Azo Dye (Red Precipitate) Complex->Dye -H+ (Restoration of Aromaticity)

Caption: Reaction pathway for the synthesis of a benzimidazole-based azo dye via diazotization and coupling.

Part 5: Characterization & Quality Control

To validate the synthesized dye, the following analytical protocols are recommended:

MethodExpected ObservationPurpose
TLC Single spot (Rf distinct from amine/naphthol)Purity check. Eluent: Toluene/Ethyl Acetate (8:2).
UV-Vis Spectroscopy

shift
Benzimidazole dyes typically show a bathochromic shift (deeper color) vs. phenyl analogs due to extended conjugation.
Melting Point Sharp range (>200°C typical)Identity confirmation.[4]
IR Spectroscopy -N=N- stretch (~1400-1450 cm⁻¹)Confirm azo bond formation. Absence of -NH₂ peaks (3300-3400 cm⁻¹).

Part 6: Troubleshooting Guide

  • Low Yield / Tar Formation:

    • Cause: Decomposition of diazonium salt.

    • Fix: Ensure temperature stays < 5°C during diazotization.[1] Check nitrite excess (starch-iodide) destroys excess with Urea if necessary before coupling.

  • Dull Color:

    • Cause: Incorrect pH during coupling.

    • Fix: If pH drops < 7, coupling stops. If pH > 11, diazonium converts to unreactive diazotate. Maintain pH 8.5–9.5 .

  • Insoluble Amine:

    • Cause: 2-ethyl group increases hydrophobicity.

    • Fix: Use a co-solvent (e.g., Ethanol or Acetic Acid) during the initial dissolution of the amine before adding HCl.

References

  • BenchChem. (2025).[1][3] Synthesis of Azo Dyes Using 5-Nitrobenzimidazole Derivatives. Retrieved from .

  • Organic Chemistry Portal. (2025). Diazotisation: Mechanism and Protocols. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 2-ethyl-1H-benzimidazol-5-amine. Retrieved from .

  • ResearchGate. (2021). Synthesis and spectral characterization of new azo dye derived from benzimidazole. Retrieved from .

  • Asian Journal of Chemistry. (2014). Synthesis of Benzimidazoles from Amino Acids. Retrieved from .

Sources

Application

Preparation of azo dyes using 2-ethyl-1-methyl-1H-benzimidazol-6-amine

Application Note: Synthesis and Isolation of Azo Dyes Derived from 2-Ethyl-1-methyl-1H-benzimidazol-6-amine Executive Overview The incorporation of heterocyclic moieties, such as benzimidazole, into azo dye architectures...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of Azo Dyes Derived from 2-Ethyl-1-methyl-1H-benzimidazol-6-amine

Executive Overview

The incorporation of heterocyclic moieties, such as benzimidazole, into azo dye architectures significantly enhances their tinctorial strength, bathochromic shifts, and potential utility as biological stains or fluorescent probes. This application note details the robust, self-validating synthesis of azo dyes utilizing 2-ethyl-1-methyl-1H-benzimidazol-6-amine as the primary diazo component. The protocol is divided into two critical phases: the low-temperature diazotization of the heterocyclic amine, followed by electrophilic aromatic substitution (azo coupling) with an activated electron-rich nucleophile.

Mechanistic Rationale & Reaction Dynamics

Heterocyclic amines present unique synthetic challenges compared to simple anilines. The electron-withdrawing nature of the protonated benzimidazole ring reduces the nucleophilicity of the C6-primary amine. Consequently, successful diazotization requires a strong mineral acid (e.g., concentrated HCl) to ensure complete solubilization and to drive the generation of the highly reactive nitrosonium ion (


) from sodium nitrite.

Furthermore, the resulting heterocyclic diazonium salt is thermodynamically labile. If the reaction temperature exceeds 5 °C, the diazonium intermediate rapidly degrades via nitrogen extrusion to form a corresponding phenol. Therefore, strict thermal regulation and continuous self-validation (via starch-iodide monitoring) are mandatory to prevent side reactions, such as the formation of unwanted diazoamino compounds (triazenes).

Experimental Workflow

AzoSynthesis Amine 2-Ethyl-1-methyl-1H-benzimidazol-6-amine (Starting Material) Acid Acidification & Cooling (HCl, 0-5 °C) Amine->Acid Nitrite Diazotization (NaNO2 dropwise, <5 °C) Acid->Nitrite Diazo Diazonium Salt Intermediate (Highly Reactive Electrophile) Nitrite->Diazo Validate: Starch-Iodide Test Coupling Electrophilic Aromatic Substitution (pH 8-10, 0-5 °C) Diazo->Coupling Coupler Coupling Component (e.g., 2-Naphthol in NaOH) Coupler->Coupling Product Benzimidazole Azo Dye (Precipitate) Coupling->Product Isolate: Vacuum Filtration

Workflow for the diazotization and azo coupling of 2-ethyl-1-methyl-1H-benzimidazol-6-amine.

Self-Validating Protocol: Diazotization

Objective: Convert 2-ethyl-1-methyl-1H-benzimidazol-6-amine into its corresponding diazonium chloride salt while preventing thermal degradation.

Step-by-Step Methodology:

  • Solubilization: Suspend 10.0 mmol (approx. 1.75 g) of 2-ethyl-1-methyl-1H-benzimidazol-6-amine in 15 mL of distilled water within a 50 mL round-bottom flask.

  • Acidification: Add 3.0 mL of concentrated Hydrochloric Acid (37% HCl) dropwise while stirring.

    • Causality: An excess of strong acid (typically 2.5 to 3 equivalents) is required not only to generate the nitrosonium ion but also to keep the unreacted amine fully protonated, thereby preventing it from coupling with the newly formed diazonium salt to form a triazene.

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the mixture to cool to 0–5 °C.

  • Nitrosation: Prepare a solution of 10.5 mmol (0.72 g) of Sodium Nitrite (

    
    ) in 5 mL of cold distilled water. Add this solution dropwise to the acidic amine mixture over 15–20 minutes.
    
    • Causality: Slow addition prevents localized exothermic spikes that would cause the labile diazonium salt to decompose into nitrogen gas and phenolic byproducts.

  • System Validation (Starch-Iodide Test): After 15 minutes of continuous stirring at 0–5 °C, spot a drop of the reaction mixture onto starch-iodide paper.

    • Causality: An immediate blue-black color confirms the presence of a slight excess of nitrous acid (

      
      ), validating that the primary amine has been completely consumed. If the test is negative, add 
      
      
      
      in 0.1 mL increments until a positive result is achieved.
  • Quenching: Add a small spatula tip of solid sulfamic acid to the mixture and stir until a repeat starch-iodide test yields a negative result.

    • Causality: Unreacted nitrous acid will cause unwanted side-nitrosation of the coupling component in the next step. Sulfamic acid safely neutralizes excess

      
       by converting it into inert nitrogen gas and sulfuric acid.
      

Self-Validating Protocol: Azo Coupling

Objective: Execute an electrophilic aromatic substitution by reacting the weak diazonium electrophile with an activated aromatic ring (e.g., 2-Naphthol).

Step-by-Step Methodology:

  • Coupler Activation: In a separate 100 mL beaker, dissolve 10.0 mmol (1.44 g) of 2-naphthol in 20 mL of a 10% aqueous Sodium Hydroxide (NaOH) solution.

    • Causality: The alkaline medium deprotonates the hydroxyl group of 2-naphthol to form a phenoxide ion. This dramatically increases the electron density of the naphthalene ring, activating it for attack by the relatively weak diazonium electrophile.

  • Thermal Control: Cool the alkaline 2-naphthol solution to 0–5 °C in an ice bath.

  • Coupling: While stirring the alkaline solution vigorously, add the cold diazonium salt solution (from Section 4) dropwise. An intensely colored red/orange precipitate will form immediately.

  • pH Monitoring (System Validation): Continuously monitor the reaction pH, maintaining it strictly between 8.0 and 10.0 by adding 10% NaOH dropwise if necessary.

    • Causality: If the pH drops below 8, the phenoxide reverts to a less-reactive phenol, halting the reaction. If the pH exceeds 11, the diazonium salt may convert into an unreactive diazotate.

  • Maturation & Isolation: Allow the suspension to stir at 0–5 °C for 45 minutes to ensure complete coupling. Isolate the precipitated azo dye via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake extensively with cold distilled water until the filtrate runs clear and neutral, removing all inorganic salts. Dry the product in a vacuum desiccator over anhydrous calcium chloride.

Quantitative Data & Dye Characteristics

The physicochemical properties of the resulting azo dyes depend heavily on the chosen coupling component. The table below summarizes the expected analytical profiles when 2-ethyl-1-methyl-1H-benzimidazol-6-amine is coupled with various standard nucleophiles.

Coupling ComponentOptimal Coupling pHExpected Visual ColorTypical

(nm)
Estimated Yield (%)
2-Naphthol 8.0 – 10.0Deep Red / Orange480 – 510 nm> 85%
N,N-Dimethylaniline 4.0 – 6.0Golden Yellow420 – 460 nm> 75%
Resorcinol 8.0 – 9.0Brownish Red460 – 490 nm> 80%
Phenol 8.0 – 10.0Bright Yellow400 – 440 nm> 70%

Note:


 values are typically recorded in ethanol or methanol. Bathochromic shifts (red shifts) are expected when the dye is analyzed in more polar or alkaline solvents due to azo-hydrazone tautomerism and increased charge delocalization.

References

1. Benchchem. "Application Notes: Synthesis of Azo Dyes Using 5-Nitrobenzimidazole Derivatives." Benchchem Technical Notes. 2. Al-Rikabi, A. M., & Ugal, J. R. "Synthesis, studying and antimicrobial activity of some new azo dyes and some of their metal ions." University of Babylon Thesis Repository. 3. Furniss, B. S., et al. "Experimental Organic Chemistry / Vogel's Textbook of Practical Organic Chemistry." National Academic Digital Library of Ethiopia.

Method

Application Note: HPLC Method Development for 1H-Benzimidazol-6-amine

Executive Summary & Scope This technical guide provides a comprehensive framework for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 1H-Benzimidazol-6-amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide provides a comprehensive framework for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 1H-Benzimidazol-6-amine (CAS: 934-22-5).

Commonly used as a key intermediate in the synthesis of anthelmintic drugs (e.g., Mebendazole, Albendazole) and high-performance polymers (PBI), this analyte presents specific chromatographic challenges:

  • Tautomerism: The rapid proton exchange at the N1/N3 positions makes the 5- and 6-amino isomers chemically equivalent in solution, complicating structural elucidation but simplifying chromatographic peak integration.

  • Basicity & Polarity: The imidazole ring (pKa ~5.5) and the exocyclic amine induce significant peak tailing on traditional silica columns due to silanol interactions.

This protocol utilizes a Design of Experiments (DoE) approach to establish a robust Reversed-Phase (RP-HPLC) method suitable for QC release and impurity profiling.

Chemical Intelligence & Method Strategy

The Analyte
  • IUPAC Name: 1H-Benzimidazol-6-amine (Tautomer: 1H-Benzimidazol-5-amine)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2][3][4][5][6]
  • Molecular Weight: 133.15 g/mol [1][2][3][6]

  • Solubility: Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent).

  • UV Maxima: ~254 nm (Benzene ring), ~300 nm (Conjugated system).

Critical Process Parameters (CPPs)

To mitigate tailing and ensure retention, the method relies on pH control and Stationary Phase selection .

  • Stationary Phase: A "Base-Deactivated" Silica (BDS) or Hybrid Organic-Inorganic Particle (e.g., Ethylene Bridged Hybrid) C18 column is mandatory to minimize secondary silanol interactions.

  • Mobile Phase pH:

    • Strategy A (Acidic): pH 2.5–3.0. Both the imidazole nitrogen and aniline nitrogen are protonated. The molecule is highly polar but ion-pairing with phosphate/formate improves peak shape.

    • Strategy B (Alkaline): pH > 9.0 (Only with Hybrid columns). The molecule is neutral, increasing hydrophobicity and retention on C18.

    • Selected Strategy:Acidic (pH 3.0) is chosen for general compatibility with standard LC equipment and silica columns.

Visualizing the Workflow

Diagram 1: Method Development Lifecycle

This flowchart illustrates the logical progression from scouting to validation, ensuring no critical step is overlooked.

MethodDevelopment Start Start: Analyte Characterization (Solubility, UV, pKa) ColumnSelect Stationary Phase Selection (C18 End-capped vs. Phenyl-Hexyl) Start->ColumnSelect MobilePhase Mobile Phase Scouting (Buffer pH 2.5 vs 7.0 | MeOH vs ACN) ColumnSelect->MobilePhase Optimization Gradient Optimization (Resolution > 2.0, Tailing < 1.5) MobilePhase->Optimization Optimization->MobilePhase Tailing > 1.5 Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Optimization->Validation Criteria Met FinalMethod Final SOP Generation Validation->FinalMethod

Caption: Step-by-step logic flow for developing a robust HPLC method for basic amines.

Detailed Experimental Protocol

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR Waters XBridge C18.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), 85% Phosphoric Acid (
    
    
    
    ).
Preparation of Solutions

A. Buffer Solution (20 mM Phosphate, pH 3.0):

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL and filter through a 0.45 µm Nylon membrane.

B. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 25 mg of 1H-Benzimidazol-6-amine reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 10 mL Methanol (sonicate for 5 mins).

  • Make up volume with Mobile Phase A.

C. Working Standard (50 µg/mL):

  • Pipette 1.25 mL of Stock Solution into a 25 mL flask.

  • Dilute to volume with Mobile Phase A.

Chromatographic Conditions (The "Gold Standard" Method)
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 10 µLSufficient sensitivity without overloading.
Detection UV @ 254 nm (Ref 360)Max absorption for benzimidazole ring; 300 nm optional for specificity.
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)Suppresses silanol ionization; improves peak shape.
Mobile Phase B AcetonitrileLower viscosity and sharper peaks than Methanol.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibrate
2.0 95 5 Isocratic Hold (Polar impurities)
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Method Validation Strategy (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following assessments.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL).

  • Acceptance Criteria:

    • % RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (

      
      ): ≤ 1.5 (Critical for basic amines)
      
    • Theoretical Plates (

      
      ): > 5000
      
Linearity & Range

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Plot: Concentration (x) vs. Peak Area (y).

  • Requirement:

    
    .[7]
    
Specificity (For Impurities)

Inject individual degradation products or synthesis precursors (e.g., 4-nitro-1,2-phenylenediamine) to ensure resolution (


) from the main peak.

Troubleshooting & Optimization Logic

Diagram 2: Tautomerism & pH Interaction

Understanding the protonation state is key to solving retention issues.

Protonation cluster_0 Method Sweet Spot (pH 3.0) Cation Dicationic Species (pH < 2.0) High Polarity Low Retention Mono Monocationic Species (pH 3.0 - 5.0) Stable Optimal Peak Shape Cation->Mono pKa1 ~4.0 Neutral Neutral Species (pH > 7.0) Hydrophobic High Retention Mono->Neutral pKa2 ~5.6

Caption: Protonation states of 5-aminobenzimidazole. Operating at pH 3.0 targets the monocationic form for consistent chromatography.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine.1. Ensure pH is < 3.0.2. Add 5 mM Triethylamine (TEA) to Mobile Phase A.3. Switch to a "Shield" or "HILIC" column.
Retention Drift pH instability or Temperature flux.1. Use a column oven (30°C).2. Verify buffer pH daily.
Split Peaks Sample solvent incompatibility.Dissolve sample in Mobile Phase A instead of pure MeOH.

References

  • Kulik, A., et al. (2011).[7][8] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[7] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 5-Aminobenzimidazole (CID 13623).[2] National Library of Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 1H-Benzimidazol-6-amine, 2-ethyl-1-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- .

Synthesizing this specific regiochemical isomer requires precise control over the cyclization precursors. The most robust, scalable route avoids late-stage nitration mixtures by building the core from 3-fluoro-4-nitroaniline . This four-step workflow leverages a strategic in-situ acylation to protect the 6-amine during the harsh dehydrative cyclization step, ensuring high yields and purity.

Workflow Visualization

SynthesisWorkflow A 3-Fluoro-4-nitroaniline B 3-(Methylamino)-4-nitroaniline A->B Step 1: SNAr CH3NH2, EtOH, 80°C C 4-Amino-3-(methylamino)aniline B->C Step 2: Reduction H2, Pd/C, AcOH D N-(2-ethyl-1-methyl-1H- benzimidazol-6-yl)propionamide C->D Step 3: Cyclization Propionic acid, PPA, 150°C E 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- D->E Step 4: Hydrolysis 6N HCl, Reflux

Fig 1. Four-step synthesis workflow for 2-ethyl-1-methyl-1H-benzimidazol-6-amine.

Interactive Troubleshooting & FAQs

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) between 3-fluoro-4-nitroaniline and methylamine stalling at 60% conversion? Causality & Solution: Methylamine is a highly volatile gas (boiling point -6°C). In an open or standard reflux system, the effective concentration of the nucleophile drops rapidly as it evaporates, stalling the reaction. While the 1 is highly efficient when the leaving group is ortho to the activating nitro group, it requires sustained nucleophile concentration[1]. Fix: Execute the reaction in a sealed pressure vessel (autoclave) using a 33% solution of methylamine in absolute ethanol, supplemented with a non-nucleophilic base (DIPEA) to scavenge the generated HF.

Q2: During the catalytic hydrogenation of 3-(methylamino)-4-nitroaniline, I observe incomplete reduction and catalyst degradation. How can I resolve this? Causality & Solution: Free anilines and diamines strongly coordinate to the palladium surface. This effectively poisons the catalyst, preventing the activation of hydrogen gas. Fix: Perform the reduction in the presence of 1.2 equivalents of glacial acetic acid. Protonating the amines reduces their lone-pair affinity for the Pd surface, allowing the reduction to proceed cleanly.

Q3: The cyclization of 4-amino-3-(methylamino)aniline with propionic acid yields a complex mixture. How do I improve the regioselectivity and yield? Causality & Solution: The classical 2 requires the forceful dehydration of an intermediate amide[2]. Weak acids (like dilute HCl) fail to drive this dehydration equilibrium forward. Furthermore, the free primary amine at position 6 will competitively react with propionic acid. Fix: Switch the solvent/catalyst system to 3 at 150°C[3]. Accept that the 6-amine will be acylated to form N-(2-ethyl-1-methyl-1H-benzimidazol-6-yl)propionamide. This is a strategic advantage: it acts as an in-situ protecting group, preventing the amine from oxidative degradation during the harsh cyclization step.

Q4: How do I efficiently deprotect the propionamide intermediate to obtain the final 6-amine? Causality & Solution: Amides attached to electron-rich benzimidazole rings are highly stable due to resonance and are resistant to mild basic hydrolysis. Fix: Reflux the intermediate in 6N HCl for 12 hours. The strongly acidic conditions protonate the benzimidazole core, withdrawing electron density from the ring and making the amide carbonyl significantly more susceptible to nucleophilic attack by water.

Data Presentation: Cyclization Optimization

The table below summarizes the quantitative data driving our recommendation for the PPA-mediated cyclization step.

Table 1: Optimization of Cyclization and Dehydration Conditions

Reagent SystemDehydrating AgentTemp (°C)Time (h)Yield of Propionamide (%)Impurity Profile
Propionic acid4.5 N HCl1001242High uncyclized amide
Propionyl chloridePOCl3110678Traces of chlorinated byproducts
Propionic acidPolyphosphoric Acid (PPA)150489 Clean conversion
Self-Validating Experimental Protocols

Phase 1: SNAr (Nucleophilic Aromatic Substitution)

  • Charge a heavy-walled pressure tube with 3-fluoro-4-nitroaniline (1.0 eq, 10 mmol).

  • Add 33% methylamine in absolute ethanol (5.0 eq, 50 mmol) and N,N-diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol).

  • Seal the tube securely and heat to 80°C behind a blast shield for 6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf 0.6) must be completely consumed. The product spot will appear at Rf 0.3. Confirm mass via LC-MS (Target m/z: 168.07 [M+H]+).

  • Cool the vessel, concentrate in vacuo, and precipitate the residue with ice-cold water to yield 3-(methylamino)-4-nitroaniline.

Phase 2: Catalytic Hydrogenation

  • Dissolve 3-(methylamino)-4-nitroaniline (10 mmol) in methanol (50 mL).

  • Add glacial acetic acid (1.2 eq, 12 mmol) followed by 10% Pd/C (10 wt%).

  • Purge the reaction vessel with N2 (3x), then H2 (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Self-Validation Checkpoint: The deep orange starting solution will transition to a pale yellow. LC-MS must show the complete disappearance of the nitro compound and the emergence of m/z 138.10 [M+H]+.

  • Filter through a Celite pad to remove the palladium catalyst. Concentrate to yield the 4-amino-3-(methylamino)aniline acetate salt. Note: Use immediately in Phase 3 to prevent ambient oxidation.

Phase 3: Phillips-Ladenburg Cyclization & Strategic Acylation

  • Mix the crude diamine (10 mmol) with propionic acid (3.0 eq, 30 mmol) and Polyphosphoric Acid (PPA) (10 g) in a round-bottom flask.

  • Heat the viscous mixture to 150°C under an inert N2 atmosphere for 4 hours.

  • Self-Validation Checkpoint: Aliquot a 50 µL micro-sample, quench in 1 mL water, and extract with EtOAc. LC-MS should show the propionamide intermediate at m/z 232.14 [M+H]+.

  • Pour the hot reaction mixture into crushed ice and carefully neutralize with 10% NaOH until precipitation occurs. Filter and dry under vacuum to obtain N-(2-ethyl-1-methyl-1H-benzimidazol-6-yl)propionamide.

Phase 4: Acidic Deprotection

  • Suspend the propionamide intermediate in 6N HCl (30 mL).

  • Reflux at 105°C for 12 hours.

  • Self-Validation Checkpoint: LC-MS must show the complete disappearance of m/z 232.14 and the emergence of the target 6-amine at m/z 176.11 [M+H]+.

  • Cool the solution to 0°C, basify to pH 9 with aqueous NH4OH, and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over Na2SO4 and concentrate to yield the final product: 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- .

References
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Benzimidazole N-Methylation

Welcome to the Advanced Technical Support Center for Benzimidazole Functionalization. This guide is designed for researchers and drug development professionals dealing with the complex regioselectivity challenges inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Benzimidazole Functionalization. This guide is designed for researchers and drug development professionals dealing with the complex regioselectivity challenges inherent in the N-alkylation of ambident heterocycles.

Here, we break down the thermodynamic and kinetic causality behind isomer distribution, provide actionable troubleshooting workflows, and detail self-validating protocols to help you achieve absolute regiocontrol.

The Mechanistic Challenge: Visualizing Regioselectivity

Benzimidazoles are privileged scaffolds in medicinal chemistry, but their functionalization presents a classic regioselectivity challenge. Because 5- or 6-substituted benzimidazoles exist in a rapid tautomeric equilibrium, deprotonation yields an ambident benzimidazolide anion. Standard alkylation conditions are governed by kinetic control, meaning the electrophile preferentially attacks the sterically less hindered nitrogen[1].

Synthesizing the more sterically hindered isomer requires overriding this intrinsic bias through specialized directing groups, alternative bases, or biocatalysis [1].

G Substrate 5-Substituted Benzimidazole (Tautomeric Mixture) Tautomer1 N1-H Tautomer (Less Hindered) Substrate->Tautomer1 Fast Equilibrium Tautomer2 N3-H Tautomer (More Hindered) Substrate->Tautomer2 Fast Equilibrium StandardCond Standard Alkylation (NaH, MeI, THF) Tautomer1->StandardCond DirectedCond Directed / Biocatalytic (Engineered NMTs or Mg-bases) Tautomer1->DirectedCond Tautomer2->StandardCond Tautomer2->DirectedCond ProdMajor Less Hindered Isomer (Major Product) StandardCond->ProdMajor Kinetic Preference ProdMinor More Hindered Isomer (Target Product) StandardCond->ProdMinor Minor Pathway DirectedCond->ProdMinor Regiocontrol (Steric/Enzymatic)

Figure 1: Mechanistic pathways of benzimidazole N-methylation showing regiocontrol.

Frequently Asked Questions (Theory & Causality)

Q: Why does my standard N-methylation yield a 90:10 mixture favoring the wrong (less hindered) isomer? A: This is a fundamental consequence of steric approach control. The benzimidazolide anion reacts fastest at the site with the lowest steric hindrance. If your target is the more hindered isomer, standard thermodynamic or kinetic adjustments (like marginally changing temperature or solvent) will not invert the selectivity; they will only slightly shift the ratio [2]. You must fundamentally change the mechanistic pathway.

Q: Can I use protecting groups to force methylation at the hindered site? A: Yes. A highly effective strategy involves using a bulky, electron-withdrawing protecting group like a phenylsulfonyl group. This group temporarily blocks the less hindered nitrogen. Subsequent methylation with a strong alkylating agent (like methyl triflate) forces the methyl group onto the hindered nitrogen. In situ deprotection then yields the sterically hindered N-methyl benzimidazole in excellent yield [1].

Q: Are there green chemistry alternatives for achieving absolute regiocontrol? A: Biocatalysis offers an elegant solution. Engineered SAM-dependent N-methyltransferases (NMTs) can perform N-methylation with >99:1 regioselectivity [3]. By utilizing a cyclic two-enzyme cascade with simple alkyl halides (e.g., methyl iodide) as the methyl source, the enzyme's active site geometry dictates the selectivity, completely overriding the substrate's intrinsic chemical bias[2][3].

Troubleshooting Guide

Troubleshooting Issue Issue: Poor Regioselectivity in N-Methylation CheckBase Evaluate Base & Solvent Issue->CheckBase Thermodynamic Check Reaction Temperature (Kinetic vs Thermodynamic) Issue->Thermodynamic Steric Assess Substrate Sterics Issue->Steric Sol1 Use Strong, Non-Nucleophilic Base (e.g., NaH in THF/DMF) CheckBase->Sol1 Sol2 Lower Temp to 0°C (Favor Kinetic Control) Thermodynamic->Sol2 Sol3 Use Mg-based Reagents or Biocatalytic Cascades Steric->Sol3

Figure 2: Troubleshooting workflow for resolving poor regioselectivity in N-alkylation.

Common Issues & Interventions
  • Issue: Poor Selectivity (Near 1:1 Mixture)

    • Cause: Sub-optimal base/solvent system or ambiguous steric/electronic bias on the substrate[2].

    • Solution: If targeting the less hindered isomer, ensure you are using a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (THF or DMF) at 0 °C to strictly enforce kinetic control[2]. If targeting the hindered isomer, abandon standard conditions and switch to a biocatalytic[3] or protecting-group[1] approach.

  • Issue: Reaction is Slow or Incomplete

    • Cause: Poor solubility of the benzimidazolide anion or insufficient base[2].

    • Solution: Ensure at least 1.1-1.2 equivalents of base are used. If solubility is the limiting factor, switch from THF to a more polar solvent like DMF or NMP. For biocatalytic methods, consider using a surfactant or co-solvent if the substrate is highly lipophilic[2].

  • Issue: Formation of Benzimidazolium Salts (Over-alkylation)

    • Cause: Excess methylating agent or extended reaction times at elevated temperatures.

    • Solution: Strictly control the stoichiometry of the methylating agent (1.05 - 1.1 equivalents). Quench the reaction promptly once TLC or LC-MS indicates complete consumption of the starting material.

Quantitative Data: Comparison of Methodologies

The following table summarizes the expected outcomes and operational parameters for different N-methylation strategies applied to 5-substituted benzimidazoles[1][2][3].

MethodologyBase / CatalystSolventTypical Regioselectivity (Less Hindered : More Hindered)Key AdvantagePrimary Limitation
Standard Kinetic NaHTHF or DMF90:10 to 95:5Simple, fast, scalableCannot access the sterically hindered isomer
Organomagnesium iPrMgClTHF10:90 to 5:95Direct access to hindered isomerHighly moisture sensitive
Protecting-Group Directed Phenylsulfonyl chloride (Protection)CH₃CN<1:99Excellent yield of hindered isomerRequires multiple steps (protection/deprotection)
Biocatalytic Cascade hsa-NMT variant + SAMAqueous Buffer<1:99Green chemistry, absolute regiocontrolRequires access to specialized engineered enzymes

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the reaction is proceeding as intended.

Protocol A: NaH-Mediated Kinetic N-Methylation (Targeting Less Hindered Isomer)

Designed to enforce kinetic control and maximize the yield of the sterically accessible nitrogen.[2]

  • Preparation: To a flame-dried, round-bottom flask under an inert Argon atmosphere, add the substituted benzimidazole (1.0 eq).

  • Solvation: Add anhydrous THF to dissolve the starting material. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Check: You must observe the evolution of hydrogen gas (bubbling).

  • Equilibration: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Self-Validation Check: The bubbling must completely cease, indicating complete formation of the benzimidazolide anion.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add Methyl Iodide (1.2 eq) dropwise via syringe. Stir for 2 hours, monitoring by LC-MS until the starting material is consumed.

  • Quench: Quench carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Protocol B: Phenylsulfonyl-Directed N-Methylation (Targeting More Hindered Isomer)

Utilizes a temporary bulky blocking group to invert natural regioselectivity.[1]

  • Protection: React the 5-substituted benzimidazole with phenylsulfonyl chloride (1.1 eq) and Triethylamine (1.5 eq) in DCM at room temperature for 2 hours to yield the N-protected intermediate. Isolate via standard aqueous workup.

  • Directed Alkylation: Dissolve the protected intermediate in anhydrous CH₃CN. Add Methyl Triflate (MeOTf, 1.2 eq) dropwise at room temperature. Stir for 24 hours.

    • Self-Validation Check: TLC should show the complete disappearance of the protected starting material and the formation of a highly polar intermediate (the benzimidazolium salt).

  • In Situ Deprotection: Without isolating the intermediate, add a nucleophile such as N-butylmethylamine (3.0 eq) directly to the reaction mixture to cleave the phenylsulfonyl group.

  • Isolation: Stir for an additional 4 hours, concentrate under reduced pressure, and purify via flash chromatography to isolate the sterically hindered N-methyl regioisomer.

Protocol C: Biocatalytic N-Methylation Cascade

An enzymatic approach utilizing SAM-dependent transferases for absolute regiocontrol.[3]

  • Reaction Setup: In a reaction vial, prepare a 2 mM solution of the benzimidazole substrate in an appropriate aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Cascade Assembly: Add 3.0 equivalents of Methyl Iodide (MeI), 1 mol% of the engineered human N-methyltransferase variant (hsa-NMT), 0.1 mol% of wild-type acl-MT, and 1 mol% S-adenosylhomocysteine (SAH).

  • Incubation: Incubate the mixture at 30 °C with gentle shaking (200 rpm) for 24 hours.

    • Self-Validation Check: Periodic sampling via HPLC should reveal >99:1 selectivity for the target regioisomer without the formation of over-alkylated byproducts.

  • Extraction: Extract the product using an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate.

References

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-12223. URL: [Link]

  • ResearchGate. (2023). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. ResearchGate. URL: [Link]

Sources

Troubleshooting

Removing impurities from 2-ethyl-1-methyl-1H-benzimidazol-6-amine

Welcome to the Technical Support Center for the purification and handling of 2-ethyl-1-methyl-1H-benzimidazol-6-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-ethyl-1-methyl-1H-benzimidazol-6-amine .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Benzimidazoles act as bio-isosteres of purines and are highly active pharmacophores[1], meaning stringent purity is required for downstream biological assays. Because this specific molecule features an electron-rich aromatic core, a basic imidazole nitrogen, and a highly reactive primary amine, its purification requires exploiting precise physicochemical properties rather than relying on brute-force chromatography.

Below, you will find mechanistic explanations for common impurities, validated protocols, and a quantitative matrix to streamline your downstream processing.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My final product is heavily contaminated with the unreacted nitro precursor (2-ethyl-1-methyl-6-nitro-1H-benzimidazole). Standard silica gel chromatography is resulting in co-elution. How can I separate them? A1: Co-elution occurs because the polarity difference on silica is often insufficient to resolve these two compounds cleanly. If co-elution occurs on silica, switching the stationary phase to alumina or utilizing preparative HPLC is recommended[2]. However, the most efficient method exploits their differing pKa values. The nitro group withdraws electron density, rendering the precursor neutral. Conversely, the 6-amine product is highly basic. By performing a differential acid-base extraction, you selectively protonate the 6-amine, forcing it into the aqueous phase while the neutral nitro precursor remains in the organic phase.

Q2: Upon exposure to air or during concentration, my purified product turns dark brown or purple. What is causing this degradation? A2: Highly colored amine condensation products often contaminate benzimidazole syntheses[3]. Primary amines attached to electron-rich aromatic rings are highly susceptible to auto-oxidation, forming highly conjugated azo, azoxy, or quinonoid-like polymeric impurities. To prevent this, always concentrate the product under reduced pressure at temperatures below 40°C, and backfill your rotary evaporator with Argon or Nitrogen. If the product has already darkened, these colored impurities are highly soluble in methanol[3]; a hot methanol extraction followed by treatment with activated charcoal will strip the polymeric byproducts.

Q3: ICP-MS analysis shows residual Palladium (Pd) > 50 ppm after the catalytic hydrogenation step. Filtration through Celite isn't working. Why? A3: Benzimidazoles are excellent bidentate-like metal chelators. The lone pairs on the N3 imidazole nitrogen and the C6 primary amine coordinate directly to the transition metal catalyst. Standard filtration only removes particulate Pd/C; it does not remove chelated, soluble Pd. You must introduce a stronger competing ligand into the system, such as a thiol-functionalized silica scavenger resin, to thermodynamically drive the metal away from your product.

Q4: Can this compound form N-nitroso impurities during storage or workup? A4: Yes. Care must be taken to avoid N-nitroso impurity formation, which can occur if the amine is exposed to nitrites under acidic conditions, leading to carcinogenic byproducts[4]. While 2-ethyl-1-methyl-1H-benzimidazol-6-amine is a primary amine (which typically forms diazonium salts), any trace secondary amine impurities (from incomplete N1-alkylation) can rapidly form stable, highly toxic N-nitrosamines. Always ensure your solvents and reagents are nitrite-free and avoid unnecessary prolonged exposure to acidic conditions.

Part 2: Quantitative Impurity Matrix

Use the following table to rapidly diagnose and select the appropriate removal strategy for common impurities encountered during the synthesis of this molecule.

Impurity ClassChemical OriginDetection MethodPhysicochemical Rationale for RemovalRecommended Technique
Nitro Precursor Incomplete catalytic hydrogenationUV-Vis (distinct chromophore), TLCNitro group lacks basicity; remains neutral in acidic conditions.Acid-Base Extraction
Amine Condensation Auto-oxidation of primary amineVisual (dark color), LC-MSHighly conjugated, insoluble in non-polar solvents, soluble in MeOH.Charcoal / Hot MeOH
Transition Metals Catalyst leaching during reductionICP-MSBenzimidazole nitrogens chelate metals; requires stronger competing ligands.Thiol-Scavenger Resin
N-Nitroso Compounds Reaction with environmental nitritesHPLC, Mass SpecCarcinogenic byproducts formed under acidic conditions.Preventative / Prep-HPLC
Regioisomers Non-selective alkylation/nitrationNMR, Prep-HPLCIdentical pKa and mass; differ only in 3D spatial arrangement.Recrystallization[5]

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Differential Acid-Base Extraction

Purpose: To separate the basic 6-amine product from neutral impurities (e.g., nitro precursors).

  • Dissolution & Partitioning: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude). Add an equal volume of 1M HCl (aq).

    • Causality: The 1M HCl protonates the primary amine and imidazole nitrogens, forming a highly polar, water-soluble salt. Neutral impurities remain entirely in the lipophilic EtOAc phase.

  • Phase Separation & Validation: Transfer to a separatory funnel, shake vigorously, and separate the layers. Retain the aqueous layer.

    • Self-Validation Check: Spot the organic layer on a TLC plate, elute, and stain with Ninhydrin. The absence of a purple/brown spot confirms that 100% of the primary amine has been successfully transferred to the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 10.

    • Causality: The alkaline environment deprotonates the amine salts, regenerating the neutral free base, which is insoluble in water.

    • Self-Validation Check: Use pH paper to confirm pH > 9. A milky white or pale yellow precipitate must visibly form, confirming the phase transition of the free base.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc (3 x 10 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Metal Scavenging (Palladium Removal)

Purpose: To break the benzimidazole-metal chelation complex and reduce Pd levels below 10 ppm.

  • Resin Incubation: Dissolve the free base product from Protocol A in a polar aprotic solvent (e.g., THF). Add 3-5 equivalents (relative to estimated Pd content) of SiliaMetS® Thiol resin.

    • Causality: The thiol groups on the resin have a significantly higher binding affinity for soft transition metals (like Pd) than the hard nitrogen atoms of the benzimidazole, thermodynamically driving ligand exchange.

  • Agitation: Stir the suspension at 40°C for 4 hours under an Argon atmosphere.

  • Filtration & Validation: Filter the mixture through a tightly packed pad of Celite to remove the metal-bound resin. Wash the pad with excess THF and concentrate the filtrate.

    • Self-Validation Check: Submit a 1 mg sample of the concentrated solid for rapid ICP-MS analysis. The Pd concentration must be verified as <10 ppm before proceeding to biological assays.

Part 4: Purification Workflow Visualization

G Start Crude 2-Ethyl-1-methyl- 1H-benzimidazol-6-amine Dissolve Dissolve in EtOAc Add 1M HCl (aq) Start->Dissolve Org1 Organic Phase (Neutral Impurities: Nitro precursor) Dissolve->Org1 Partition Aq1 Aqueous Phase (Protonated 6-Amine Product) Dissolve->Aq1 Partition Discard Discard Org1->Discard Basify Adjust to pH 10 with NaOH Extract with EtOAc Aq1->Basify Scavenge Add Thiol-Silica Resin (Chelates Residual Pd/Pt) Basify->Scavenge Filter Filter through Celite Concentrate in vacuo Scavenge->Filter Pure Purified 6-Amine Product (>99% Purity, Pd < 10 ppm) Filter->Pure

Workflow for the acid-base purification and metal scavenging of benzimidazole derivatives.

References

  • Technical Support Center: Synthesis and Purification of 6-Chloro-1H-benzimidazol-1-amine, Benchchem.
  • Technical Support Center: Synthesis of 6-Chloro-1H-benzimidazol-1-amine, Benchchem.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES, DTIC.
  • Dual Photochemistry of Benzimidazole, The Journal of Organic Chemistry (ACS).
  • Is Benzimidazoles form N-nitroso impurities??, ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Degradation of Benzimidazole Amines During Storage

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the storage and stability of benzimidazole amines. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the storage and stability of benzimidazole amines. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical compounds in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your benzimidazole amines, ensuring the reliability and reproducibility of your experimental results.

Introduction: The Challenge of Benzimidazole Amine Stability

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] However, their inherent chemical reactivity, particularly the presence of the amine functionality and the imidazole ring, makes them susceptible to degradation during storage.[3] This degradation can compromise the purity, potency, and safety of these compounds, leading to inaccurate experimental data and potential setbacks in drug development pipelines. Understanding the mechanisms of degradation and implementing appropriate storage strategies are paramount to mitigating these risks.

This guide will walk you through the common degradation pathways, provide actionable troubleshooting steps, and answer frequently asked questions to empower you with the knowledge to preserve your valuable benzimidazole amine samples.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section is designed to help you diagnose and address specific degradation problems you may encounter during your experiments.

Issue 1: I'm observing unexpected peaks in my HPLC chromatogram during stability testing of my benzimidazole amine.

  • Question: What are these new peaks, and how can I prevent their formation?

  • Answer: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. Benzimidazole amines are susceptible to several degradation pathways, primarily oxidation, hydrolysis, and photodegradation.[3][4]

    • Oxidative Degradation: The amine group and the electron-rich imidazole ring are prone to oxidation, especially in the presence of oxygen, heat, and trace metal ions.[5] This can lead to the formation of N-oxides, hydroxylated derivatives, or even cleavage of the imidazole ring.

    • Hydrolytic Degradation: Depending on the specific substituents on the benzimidazole core, ester or amide functionalities can be susceptible to hydrolysis, particularly under acidic or basic conditions.[6][7][8]

    • Photodegradation: Many benzimidazole derivatives are photosensitive and can degrade upon exposure to light, especially UV radiation.[9][10] This can lead to complex mixtures of photoproducts.[11]

    Workflow for Identification and Mitigation:

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

    Step-by-Step Mitigation Protocol:

    • Review Storage Conditions: Immediately assess how the sample was stored. Was it exposed to light? What was the storage temperature? Was the container properly sealed?

    • Implement Photoprotection: As a first-line defense, always store benzimidazole amines in amber vials or wrap clear vials in aluminum foil to protect them from light.[4]

    • Optimize Storage Temperature: For long-term storage, it is generally recommended to store benzimidazole amines at low temperatures, such as 4°C or -20°C, to minimize thermal degradation.[4][12]

    • Utilize an Inert Atmosphere: To prevent oxidation, consider blanketing the solid compound or its solution with an inert gas like nitrogen or argon before sealing the container.[13][14][15][16][17] This displaces oxygen and minimizes oxidative degradation.

    • Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is invaluable.[4][18][19][20] This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.

    • Identify Degradants with LC-MS: To definitively identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[4] It provides the molecular weights of the impurities, offering crucial clues to their structures.

Issue 2: The concentration of my benzimidazole amine solution is decreasing over time, but I don't see significant degradation peaks.

  • Question: Where is my compound going if not forming detectable degradants?

  • Answer: This "mass balance" issue can be perplexing. Several factors could be at play:

    • Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for your HPLC-UV analysis.

    • Precipitation: The compound may be precipitating out of solution, especially if the solvent is not optimal or if the solution is supersaturated at the storage temperature.

    • Adsorption: The compound may be adsorbing to the surface of the storage container, particularly with glass vials.

    Troubleshooting Steps:

    • Analyze at a Lower Wavelength: Try analyzing your samples at a lower UV wavelength (e.g., 210 nm) to potentially detect degradants that do not absorb at higher wavelengths.

    • Use a Universal Detector: If available, employ a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) which do not rely on UV absorbance.

    • Visually Inspect Samples: Carefully check your solutions for any signs of precipitation or cloudiness.

    • Consider Different Storage Vials: If adsorption is suspected, try switching to silanized glass vials or polypropylene tubes to minimize surface interactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of benzimidazole amines.

Q1: What are the ideal storage conditions for solid benzimidazole amines?

A1: For optimal long-term stability, solid benzimidazole amines should be stored in a cool, dark, and dry environment.[4] The following conditions are recommended:

Storage ConditionRecommendationRationale
Temperature 4°C or -20°C[4][12]Reduces the rate of thermal degradation.
Light Store in amber vials or in the dark[4]Prevents photodegradation.[9][10]
Atmosphere Under an inert gas (Nitrogen or Argon)[13][14][16]Minimizes oxidation.[15][17]
Humidity Store with a desiccantPrevents hydrolysis and moisture-mediated degradation.

Q2: How can I prevent oxidative degradation of my benzimidazole amine in solution?

A2: Oxidative degradation is a major concern for benzimidazole amines in solution. Here are several effective strategies:

  • Use of Antioxidants: The addition of a suitable antioxidant can effectively scavenge free radicals and prevent oxidation.[21] Aromatic amine antioxidants are particularly effective.[21][22] Vitamin E derivatives have also been shown to stabilize certain benzimidazole formulations.[23]

    • Common Antioxidants: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), and Vitamin E (alpha-tocopherol).

  • Degassing Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using a sonicator under vacuum. This removes dissolved oxygen.

  • Inert Atmosphere Blanketing: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

Q3: My benzimidazole amine has low aqueous solubility. How can I prepare a stable stock solution?

A3: Poor aqueous solubility is a common characteristic of many benzimidazole derivatives.[3] Here are some approaches to prepare stable stock solutions:

  • Use of Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for dissolving benzimidazole amines for in vitro studies. However, be aware that these solvents can also impact stability and may not be suitable for all applications.

  • pH Adjustment: The solubility of benzimidazole amines can often be increased by adjusting the pH of the solution. Since they are basic, they will be more soluble in acidic conditions due to the formation of a protonated, more polar species. However, be mindful that extreme pH can promote hydrolysis.

  • Use of Co-solvents and Excipients: In formulation development, co-solvents (e.g., polyethylene glycol) and solubility-enhancing excipients can be employed.[24][25]

Q4: Are there any excipients I should avoid when formulating with benzimidazole amines?

A4: Yes, drug-excipient compatibility is a critical consideration.[26][27]

  • Reducing Sugars: Excipients containing reducing sugars, such as lactose, can react with the amine group of the benzimidazole via the Maillard reaction, leading to degradation.[27][28]

  • Reactive Impurities: Be aware of potential reactive impurities in excipients, such as peroxides in povidone, which can accelerate oxidative degradation.

  • Incompatibility with Magnesium Stearate: Some studies have shown incompatibility of certain benzimidazoles, like albendazole, with magnesium stearate, especially in the presence of heat and moisture.[28]

A thorough drug-excipient compatibility study using techniques like Differential Scanning Calorimetry (DSC) and HPLC is essential during formulation development.

Q5: What analytical methods are best for monitoring the stability of my benzimidazole amine?

A5: A stability-indicating analytical method is crucial.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most widely used technique for quantifying the parent compound and its degradation products.[9][29][30][31][32][33] Developing a gradient method is often necessary to separate all potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned earlier, LC-MS is indispensable for the identification and structural elucidation of unknown degradation products.

Diagram of a General Stability Testing Workflow:

Caption: A typical workflow for a stability study of a benzimidazole amine.

Conclusion

The stability of benzimidazole amines is a critical factor that can significantly impact the outcome of research and development efforts. By understanding the potential degradation pathways and implementing the proactive troubleshooting and storage strategies outlined in this guide, you can ensure the integrity of your compounds. Always remember to handle these valuable molecules with care, employing appropriate protective measures against light, oxygen, and extreme temperatures. For further in-depth investigation of specific degradation issues, a combination of forced degradation studies and advanced analytical techniques like LC-MS is highly recommended.

References

  • Vertex AI Search. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Google Patents. EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions.
  • Linde. Inerting, purging, sparging, pressure transfer in pharma/biotech.
  • Milliken. Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Royal Society of Chemistry. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability.
  • CSIRO Publishing. Photochemistry of heterocyclics. II.
  • Google Patents. EP1222922A1 - Method for stabilizing benzimidazole compounds.
  • ResearchGate. Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides | Request PDF.
  • Inert. Powder Storage Solutions.
  • J-Stage. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • FAO AGRIS. Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles.
  • ResearchGate. Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives and Their In Vitro Inhibition of Human Cyclooxygenase | Request PDF.
  • IRIS Unical. A photodegradation study on anthelmintic benzimidazoles.
  • Performance Additives.
  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • Benchchem. Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
  • PubMed.
  • ResearchGate. (PDF)
  • Zamann Pharma Support GmbH.
  • Hrčak.
  • Air Products. Packaging, Inerting and Blanketing for Pharmaceuticals.
  • NUCLEUS information resources. lc-ms/ms method for determination of benzimidazole residues in animal products.
  • PMC.
  • International Journal of Pharmacy and Technology.
  • ResearchGate.
  • PMC.
  • CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • ResearchGate. (PDF)
  • Global Research Online.
  • Google Patents. CN104226079A - Antioxidant for organic amine type decarburizing solution.
  • PubMed. Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors.
  • IEA SHC.
  • Europe PMC. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
  • Wiley Online Library. The Chemistry of the Benzimidazoles.
  • Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • PMC.
  • PMC.
  • PubMed. Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides.
  • ResearchGate. New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2 | Request PDF.
  • ResearchGate. (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
  • NETZSCH Analyzing & Testing.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • RSC Publishing. N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion.
  • SciSpace.
  • PubMed. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479.
  • PubMed. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process.

Sources

Troubleshooting

Technical Support Center: Benzimidazole Ethylation Optimization

Topic: Optimizing Reaction Temperature for Benzimidazole Ethylation Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1] Executive Summary Temperature is the primary "switch" in benzimidazole ethylat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Benzimidazole Ethylation Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

Temperature is the primary "switch" in benzimidazole ethylation that controls three critical outcomes: reaction rate (kinetics) , regioselectivity (N1 vs. N3 isomerism) , and impurity profile (quaternary salt formation) .[1]

While general alkylation protocols suggest reflux conditions, ethylation presents unique challenges due to the volatility of common reagents (Ethyl Bromide, bp 38°C; Ethyl Iodide, bp 72°C).[1] This guide moves beyond standard recipes to provide a mechanistic understanding of how temperature dictates product quality.

Module 1: The Kinetic vs. Thermodynamic Balance

Theory: In unsubstituted benzimidazoles, the N1 and N3 positions are equivalent due to tautomerism. However, in substituted benzimidazoles (e.g., 5-nitrobenzimidazole), the tautomers are distinct.[1]

  • Kinetic Control (Lower Temps): Favors the alkylation of the less sterically hindered nitrogen or the more nucleophilic nitrogen (depending on electronic effects).

  • Thermodynamic Control (Higher Temps): Allows for equilibration (often via reversibility or rearrangement), favoring the most stable isomer.[1]

Visualizing the Pathway: The following diagram illustrates the bifurcation point where temperature determines whether you isolate the desired mono-ethylated product or degrade into quaternary salts.

BenzimidazoleEthylation Reactants Benzimidazole + Base (Deprotonation) Anion Benzimidazolide Anion (Nucleophile) Reactants->Anion Fast, RT TS Transition State (SN2 Attack) Anion->TS + Et-X Product N-Ethylbenzimidazole (Desired) TS->Product Optimized Temp (40-60°C) Product->Anion Reversibility at High Temp (Thermodynamic Control) QuatSalt 1,3-Diethylbenzimidazolium Salt (Over-alkylation Impurity) Product->QuatSalt Excess Heat (>80°C) + Excess Et-X

Figure 1: Reaction pathway showing the critical temperature dependence between product formation and over-alkylation.

Module 2: Troubleshooting & FAQs
Scenario A: Low Conversion / Stalled Reaction

User Question: "I am running the reaction at 80°C with Ethyl Iodide (EtI) in Acetonitrile, but conversion stalled at 60% after 4 hours. Adding more base didn't help. Why?"

Diagnosis: Reagent Evaporation. Ethyl Iodide boils at 72°C . If your oil bath is at 80°C and your reflux condenser is not highly efficient (or if the water is too warm), your ethylating agent is escaping the system.

Solution:

  • Lower the Temperature: Operate at 50–60°C . This is sufficient for the activation energy of benzimidazole alkylation while keeping EtI in the liquid phase.

  • Switch Reagents: If high temperature is required for solubility, switch to Diethyl Sulfate (bp 208°C) or Ethyl Tosylate .

  • Sealed Vessel: If using Ethyl Bromide (bp 38°C), a sealed pressure tube is mandatory.[1]

Scenario B: Appearance of a Polar Spot (Rf ~ 0.0)

User Question: "My TLC shows the product spot, but also a new, very polar spot that doesn't move from the baseline. What is it?"

Diagnosis: Quaternary Ammonium Salt Formation (Over-alkylation). At high temperatures, the newly formed N-ethylbenzimidazole acts as a nucleophile (albeit a weak one).[1] If excess ethylating agent is present, it attacks the second nitrogen (N3), forming a 1,3-diethylbenzimidazolium salt .[1]

Solution:

  • Stoichiometry Control: Limit the ethylating agent to 1.05 – 1.1 equivalents .

  • Temperature Cap: Do not exceed 60°C once the mono-alkylated product begins to form in significant quantities.

  • Removal: These salts are water-soluble. Wash the organic layer thoroughly with water/brine during workup to remove them.

Scenario C: Regioselectivity Issues (Twin Spots)

User Question: "I am ethylating 5-methylbenzimidazole. I see two spots very close together on TLC. How do I get just one?"

Diagnosis: Isomer Mixture (1-ethyl-5-methyl vs. 1-ethyl-6-methyl). The tautomeric equilibrium of the starting material allows alkylation at either nitrogen.[1]

Solution:

  • Steric/Electronic Control:

    • Low Temp (0°C - RT): Favors the kinetically controlled product (often the less hindered side, or driven by specific H-bonding if using non-polar solvents).[1]

    • High Temp (Reflux): Favors the thermodynamic product.

  • Protocol Shift: If separation is difficult, consider calculating the Heat of Formation for both isomers. If the energy difference is <2 kcal/mol, you will likely always get a mixture. Flash chromatography with a shallow gradient (e.g., 0-5% MeOH in DCM) is required.[1]

Module 3: Comparative Solvent & Temperature Data

The choice of solvent dictates the maximum "safe" temperature and the reaction rate.

SolventBaseRecommended TempReaction RateRisk Profile
DMF K₂CO₃ / Cs₂CO₃25°C – 60°CFastHigh: DMF decomposes >100°C to form dimethylamine, which reacts with Et-X to form impurities.[1]
Acetonitrile K₂CO₃Reflux (82°C)*MediumMedium: *Must control temp if using EtI (bp 72°C). Good for crystallization.[2]
Acetone K₂CO₃Reflux (56°C)SlowLow: Excellent for EtI/EtBr retention.[1] Easy workup.
THF NaH0°C – RTVery FastHigh: Requires anhydrous conditions. Hydrogen gas evolution (safety hazard).[1]
Module 4: Optimized Protocol (Standard Operating Procedure)

Objective: Synthesis of 1-Ethylbenzimidazole with minimized over-alkylation.

Reagents:

  • Benzimidazole (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)[1]

  • Ethyl Iodide (1.1 equiv)

  • Acetonitrile (ACN) or DMF (Concentration: 0.5 M)[1]

Step-by-Step:

  • Activation: Charge flask with Benzimidazole, K₂CO₃, and solvent. Stir at RT for 30 minutes .

    • Why? Allows deprotonation to initiate before the electrophile is added, ensuring the nucleophile is ready.

  • Addition: Add Ethyl Iodide dropwise.

  • Thermal Phase:

    • If using DMF: Stir at RT for 4–6 hours.

    • If using ACN: Heat to 50°C . Do not reflux if using an open condenser.

  • Monitoring: Check TLC at 2 hours. Look for the disappearance of the starting material (lower Rf) and appearance of product (higher Rf).

    • Note: If a baseline spot appears, stop heating immediately.[1]

  • Workup: Filter off inorganic salts (K₂CO₃/KI). Concentrate the filtrate. Partition between Ethyl Acetate and Water.

    • Critical Step: Wash organic layer 3x with water to remove DMF and any quaternary salts.

References
  • Alkylation of Benzimidazoles (General Review)
  • Regioselectivity in Benzimidazole Alkyl

    • Source:Journal of the Chemical Society, Perkin Transactions 1 (via RSC).
    • URL:[Link]

  • Solvent Effects on Nucleophilic Substitution

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Quaternary Salt Form

    • Source:Royal Society Open Science.
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Purification of 6-Amino-1-methyl-2-ethylbenzimidazole (AMEB)

[1] Status: Operational Ticket ID: AMEB-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The purification of 6-amino-1-methyl-2-ethylbenzimidazole (AMEB) presents...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: AMEB-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 6-amino-1-methyl-2-ethylbenzimidazole (AMEB) presents a unique set of challenges due to its amphoteric nature, susceptibility to oxidative degradation, and the critical need to separate it from its regioisomer (5-amino-1-methyl-2-ethylbenzimidazole).[1] This guide addresses these bottlenecks with field-proven protocols designed to ensure high purity (>98%) for downstream biological assays or API synthesis.

Part 1: Critical Purification Challenges & Solutions
Q1: I am detecting a persistent impurity (~5-10%) with the same mass (M+H = 176.1) by LC-MS.[1][2] How do I remove it?

Diagnosis: You are likely observing the 5-amino regioisomer .[1] Root Cause: If AMEB was synthesized via the methylation of 5-nitro-2-ethylbenzimidazole followed by reduction, the alkylation step is not regioselective.[1] It produces a mixture of 1-methyl-5-nitro (yields 5-amino) and 1-methyl-6-nitro (yields 6-amino) isomers.[1] These isomers have identical masses and very similar polarities.

Solution: Regioselective Crystallization or High-Resolution Chromatography [1]

  • Method A: Fractional Recrystallization (Scalable) The 6-amino isomer typically exhibits higher symmetry and lower solubility in alcoholic solvents compared to the 5-amino isomer.[1]

    • Dissolve the crude mixture in minimal boiling Ethanol (EtOH) .

    • Allow to cool slowly to room temperature (do not use ice yet).

    • The 6-amino isomer often crystallizes first. Filter the first crop.

    • Validation: Check the crystal vs. mother liquor ratio by H-NMR.[1] The C4-proton of the 6-amino isomer appears as a doublet (meta-coupling) or distinct singlet depending on resolution, distinct from the 5-amino pattern.[1]

  • Method B: Chromatographic Separation Standard silica columns often fail to resolve these isomers. Use a Phenyl-Hexyl or C18 reverse-phase column for analytical checks.[1] For prep purification on silica:

    • Stationary Phase: High-efficiency Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (95:4.5:0.5).[1]

    • Technical Note: The ammonium hydroxide is critical to suppress peak tailing of the free amine and sharpen the resolution between isomers.

Q2: My product turns reddish-brown during drying or storage. How do I prevent this?

Diagnosis: Oxidative instability of the electron-rich aniline moiety. Root Cause: The amino group at position 6 activates the benzimidazole ring, making it prone to air oxidation, forming quinone-imine type colored impurities.

Solution: Antioxidant Workup & Storage

  • During Extraction: Add Sodium Dithionite (Na2S2O4) (0.5% w/v) to the aqueous wash layer during the initial workup.[1] This acts as a reducing agent scavenger.

  • Decolorization: If the solid is already colored, dissolve in hot methanol and treat with Activated Carbon (10 wt% loading). Reflux for 15 minutes, filter hot through Celite.

  • Storage: Store under Argon/Nitrogen at -20°C. Avoid storing as a solution for extended periods.

Q3: The compound "oils out" during recrystallization instead of forming a solid.

Diagnosis: Supersaturation limit exceeded or presence of lipophilic impurities. Root Cause: AMEB has a "greasy" ethyl group and a methyl group, increasing lipophilicity. Rapid cooling traps solvent/impurities, leading to oiling.

Solution: Two-Solvent Recrystallization Protocol Do not use single-solvent systems if oiling occurs.[1] Use the Solvent/Anti-Solvent method.

StepActionMechanism
1 Dissolve crude in minimal Ethyl Acetate (EtOAc) at 60°C."Good" solvent solubilizes the lipophilic core.[1]
2 Remove heat.[3] Add n-Hexane dropwise until persistent turbidity appears.[1]"Poor" solvent reduces solubility threshold.[4]
3 Add 1-2 drops of EtOAc to clear the turbidity.Establishes a metastable saturation point.
4 Seed with a pure crystal (if available) and cool to 4°C overnight.Slow nucleation prevents oil formation.
Part 2: The "Safety Net" Purification Workflow (Acid-Base Extraction)

If chromatography and crystallization fail, use this chemical purification method. It exploits the basicity of the benzimidazole nitrogen (pKa ~5.5-6.[1]0) and the aniline amine.

Logic:

  • Acid Phase: Protonates the benzimidazole ring (and potentially the amine), pulling AMEB into water. Neutral organic impurities remain in the organic layer.

  • Base Phase: Deprotonates the molecule, precipitating it as a free base.

AcidBaseWorkup Crude Crude AMEB Mixture (Solid/Oil) Dissolve Dissolve in EtOAc (Organic Phase) Crude->Dissolve ExtractAcid Extract with 1M HCl (aq) (pH ~1-2) Dissolve->ExtractAcid Sep1 Separation 1 ExtractAcid->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains AMEB-H+) Sep1->AqLayer1 Keep Wash Wash with fresh EtOAc (Remove trapped organics) AqLayer1->Wash Basify Slowly add 2M NaOH to pH 10 (Cool in Ice) Wash->Basify Precipitate Precipitate Forms (Free Base AMEB) Basify->Precipitate Filter Filter & Wash with Cold Water/Hexane Precipitate->Filter

Caption: Figure 1.[1][2][5][6] Acid-Base chemical purification workflow for isolating basic benzimidazoles from non-basic contaminants.

Part 3: Chromatographic Reference Data

When utilizing Flash Column Chromatography, the amine functionality causes interaction with silanol groups on silica, leading to peak tailing.

Recommended Mobile Phase Systems:

PolaritySolvent System (v/v)Additive (Critical)Application
Low EtOAc : Hexane (30:70 to 70:[1]30)1% Triethylamine (TEA)Initial purification of crude alkylated products.[1]
Medium DCM : MeOH (98:2 to 95:[1]5)0.5% NH4OH (aq)Separation of close-running regioisomers.[1]
High Acetonitrile : Water (Gradient)0.1% Formic AcidReverse Phase (C18) .[1] Note: Elutes as formate salt.

Technical Tip: If using TEA, ensure you rotovap the fractions thoroughly or wash the combined organic fractions with saturated NaHCO3 to remove residual TEA, which can interfere with NMR integration.

Part 4: Key References
  • Benzimidazole Synthesis & Regioselectivity : Journal of Heterocyclic Chemistry. Alkylation of nitrobenzimidazoles typically yields a mixture of isomers. Separation techniques often rely on the slight solubility differences in ethanol.

    • Source: [1]

  • Purification of Amino-Benzimidazoles : BenchChem Technical Protocols. Recrystallization strategies for 6-chloro/amino derivatives utilizing ethanol/water systems.

    • Source: [1]

  • Crystal Structure & Tautomerism : National Institutes of Health (PMC).[1] Structural analysis of 5-amino-1-methylbenzimidazole confirms planarity and H-bonding potential, relevant for crystallization logic.[1]

    • Source: [1]

  • Chromatographic Separation of Isomers : Frontiers in Chemistry. Discussion on separation of amino acid enantiomers and isomers using modified mobile phases, applicable to the resolution of benzimidazole regioisomers.

    • Source: [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling AMEB.

Sources

Troubleshooting

Solving solubility issues with 1H-Benzimidazol-6-amine derivatives

Technical Support Center: Solubility Optimization for 1H-Benzimidazol-6-amine Derivatives Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility & Formulation for 1H-Benzimidazol-6-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1H-Benzimidazol-6-amine Derivatives

Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility & Formulation for 1H-Benzimidazol-6-amine Scaffolds Case ID: TECH-SOL-BZ6 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility limitations with 1H-Benzimidazol-6-amine derivatives. This is a class-characteristic issue. The planar, rigid heterocycle facilitates strong


-

stacking interactions, resulting in high crystal lattice energy.[1] Furthermore, the molecule possesses two weakly basic centers (the imidazole

and the exocyclic amine), meaning it remains largely uncharged—and therefore hydrophobic—at physiological pH (7.4).

This guide prioritizes causality-driven solutions . We do not just add solvents; we manipulate the thermodynamic state of your compound to force solvation.

Part 1: Root Cause Analysis (The "Why")

Q1: Why does my compound dissolve in DMSO but "crash out" immediately upon addition to aqueous media?

A: This is a classic "Kinetic vs. Thermodynamic Solubility" conflict.

  • The Mechanism: DMSO solvates your compound by disrupting the crystal lattice. When you dilute into water (a high dielectric, protic solvent), the hydrophobic effect dominates.[1] The water molecules re-order around the hydrophobic benzimidazole core, which is energetically unfavorable. If the concentration exceeds the thermodynamic aqueous solubility limit (which is often

    
     for these scaffolds at pH 7.4), the molecules re-aggregate to minimize surface area, causing precipitation.
    
  • The Structural Factor: 1H-Benzimidazol-6-amine has a pKa of approximately 5.5–5.7 (imidazole ring) and ~4.6 (aniline nitrogen). At pH 7.4, both sites are deprotonated (neutral).[1] Neutral species lack the ion-dipole interactions necessary to stay in solution against the lattice energy.

Q2: Can I just heat it up?

A: Heating is a temporary kinetic fix that often leads to supersaturation . Upon cooling or standing, the compound will likely precipitate, often in a different polymorphic form or as an amorphous aggregate that yields inconsistent biological data.[1] Use heat only to assist initial dissolution in the organic stock, not to force aqueous solubility.

Part 2: Decision Framework & Visualizations

Before proceeding, use this logic flow to determine the correct strategy for your application.

Solubility_Decision_Tree Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo ConcCheck Req. Conc < 10 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route DMSO_Limit DMSO Tolerance? ConcCheck->DMSO_Limit No Simple_Stock Soln: DMSO Stock + Intermediate Dilution ConcCheck->Simple_Stock Yes DMSO_Limit->Simple_Stock High Tolerance (>0.5%) Cosolvent Soln: PEG400/Water or Acidic Buffer DMSO_Limit->Cosolvent Low Tolerance Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Salt_Form Strategy: Salt Formation (HCl/Mesylate) Oral->Salt_Form First Line Complex Strategy: Cyclodextrin (HP-β-CD) Oral->Complex If Salt Fails IV->Cosolvent Alternative IV->Complex Preferred

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental context.

Part 3: In Vitro Troubleshooting (Cell & Enzyme Assays)

Q3: How do I prevent precipitation in my cell culture media?

A: You must manage the "mixing shock" where the compound transitions from DMSO to water. Protocol: The Intermediate Dilution Step

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM for a 10 µM final).

  • Intermediate Step (Critical): Do not pipette 1 µL of stock directly into 1 mL of media. Instead, dilute the stock 1:10 or 1:20 into the culture media (or PBS) in a separate tube. Vortex immediately.

    • Why? This prevents local high-concentration "hotspots" where the compound instantly crashes out before dispersing.

  • Final Addition: Add the intermediate solution to your cell plate.

Q4: Can I adjust the pH of my buffer?

A: Yes. Since the benzimidazole pKa is ~5.6, lowering the pH to 5.0 or 6.0 significantly increases solubility by protonating the imidazole nitrogen (


).
  • Warning: Ensure your biological target (enzyme/protein) is stable at this pH.[1] For cell assays, this is rarely feasible, but for enzymatic assays, using a Mes-Bis-Tris buffer at pH 6.0 can be a game-changer.[1]

Part 4: Advanced Formulation (In Vivo & High Concentration)

Q5: DMSO is toxic to my mice. What vehicle should I use for IP/PO dosing?

A: For 1H-Benzimidazol-6-amine derivatives, you need a system that combines cosolvency with pH adjustment.[1]

Recommended Vehicle Systems (Ranked):

SystemCompositionMechanismTarget Conc.
1. Acidic Cosolvent 10% DMSO + 40% PEG400 + 50% Water (pH adjusted to 4.0 with HCl)Protonation + Cosolvency1–5 mg/mL
2.[1] Cyclodextrin 20% HP-β-CD in SalineInclusion Complexation2–10 mg/mL
3. Surfactant 5% Tween 80 + 95% Methylcellulose (0.5%)Micellar Solubilization1–3 mg/mL (Suspension)

Q6: How do I make a Cyclodextrin complex? It’s not dissolving by just mixing.

A: Cyclodextrins (CDs) require time and energy to displace the water from their hydrophobic cavity and insert your drug. Protocol: HP-β-CD Complexation

  • Vehicle Prep: Dissolve Hydroxypropyl-

    
    -cyclodextrin (HP-β-CD) in water to 20% w/v.
    
  • Addition: Add your compound powder slowly to the CD solution.

  • Energy Input: Sonicate for 30–60 minutes or stir vigorously for 4–6 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Validation: Check concentration via HPLC. If low, you may need to pre-dissolve the drug in a small volume of acetone, mix with CD, and evaporate the acetone (Solvent Evaporation Method).[1]

Part 5: Chemical Modification (Salt Formation)[1]

Q7: I need a soluble solid form. Which salt should I make?

A: Salt formation is the most robust long-term solution. For benzimidazoles, Hydrochloride (HCl) and Mesylate (Methanesulfonate) salts are the gold standards.[1]

Salt Selection Workflow:

Salt_Selection API Free Base (1H-Benzimidazol-6-amine) Screen Screen Counter-ions (HCl, Mesylate, Tartrate) API->Screen Solvent Dissolve in MeOH/EtOH Screen->Solvent AddAcid Add Acid (1.1 eq) Solvent->AddAcid Precip Precipitate/Evaporate AddAcid->Precip Check_Cryst Crystalline? Precip->Check_Cryst Check_Cryst->Screen No (Oil/Gum) Check_Hygro Hygroscopic? Check_Cryst->Check_Hygro Yes Check_Hygro->Screen Yes (Unstable) Select Select Lead Salt Check_Hygro->Select No

Figure 2: Workflow for synthesizing and selecting the optimal salt form.

Protocol: Synthesis of HCl Salt (Micro-scale)

  • Dissolve 50 mg of the free base in minimal Methanol (warm if needed).

  • Add 1.1 equivalents of 1M HCl in Ether or Dioxane.

  • Stir for 30 minutes.

  • Add cold Diethyl Ether to induce precipitation.

  • Filter and dry under vacuum.

  • Result: The protonated nitrogen (

    
    ) disrupts the planar stacking, significantly enhancing aqueous solubility.
    

References

  • Benexate Solubility Improvement: Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018). MDPI. Link[1]

  • Cyclodextrin Complexation: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. (2019). Braz. J. Pharm.[2] Sci. Link

  • pKa Determination: Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. (2015). Magn. Reson. Chem. Link

  • Salt Screening: Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024).[1] Pharmaceutics. Link[1]

  • Benzimidazole Antihypertensives: An updated review on benzimidazole derivatives as potential antihypertensive agents. (2022). Neliti. Link

Sources

Optimization

Technical Support Center: Benzimidazole Isomer Separation &amp; Analysis

Status: Operational Ticket ID: BZ-ISO-56 Subject: Separation and Distinction of 5-amine and 6-amine Benzimidazole Isomers[1] Core Directive: The Tautomerism Check Before attempting separation, you must validate the chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BZ-ISO-56 Subject: Separation and Distinction of 5-amine and 6-amine Benzimidazole Isomers[1]

Core Directive: The Tautomerism Check

Before attempting separation, you must validate the chemical reality of your sample. The most common support ticket we receive regarding "5-amino vs. 6-amino" separation stems from a misunderstanding of benzimidazole tautomerism.[1]

Are your isomers substituted at the N1 position?

  • NO (

    
    ):  You cannot separate them.
    
    • Explanation: In solution,

      
      -benzimidazol-5-amine and 
      
      
      
      -benzimidazol-6-amine are tautomers .[1] The proton on the imidazole nitrogen shifts rapidly between N1 and N3.[1] At room temperature, these are the same molecule. Any attempt to separate them will result in a single fraction that re-equilibrates immediately.
  • YES (

    
    ):  You have stable regioisomers .
    
    • Explanation: If N1 is alkylated (e.g., 1-methyl-5-aminobenzimidazole vs. 1-methyl-6-aminobenzimidazole), the tautomeric shift is blocked.[1] These are distinct chemical entities with different physical properties and can be separated.

Decision Matrix & Workflow

Use the following logic flow to determine your experimental path.

Benzimidazole_Workflow Start Start: Isomer Separation Request CheckN1 Is N1 Substituted? (R = Alkyl/Aryl) Start->CheckN1 NoSub R = H (Unsubstituted) CheckN1->NoSub No YesSub R = Alkyl (Substituted) CheckN1->YesSub Yes Tautomer STOP: Annular Tautomerism. Single compound in solution. No separation possible. NoSub->Tautomer Separation Proceed to Separation YesSub->Separation Method_HPLC Analytical/Prep HPLC (Method A) Separation->Method_HPLC Method_Flash Flash Chromatography (Method B) Separation->Method_Flash Confirm Structure Confirmation (NOE NMR) Method_HPLC->Confirm Method_Flash->Confirm

Figure 1: Decision tree for determining viability of isomer separation based on N1 substitution status.

Troubleshooting Guides (FAQs)
Issue A: "I see a single spot on TLC/HPLC, but I expect two isomers."
  • Diagnosis: If your compound is N-unsubstituted, this is normal (see Tautomerism above). If N-substituted, your chromatography conditions are likely insufficient to resolve the regioisomers due to their similar polarity.[1]

  • Solution: The amino group (

    
    ) dominates the polarity.[1] You must exploit the subtle pKa differences caused by the position of the amino group relative to the N1-alkyl group.[1]
    
    • Action: Switch to a pH-modified mobile phase . Benzimidazoles are basic.[1] At neutral pH, peak tailing masks resolution. Use High pH (ammonium bicarbonate, pH 10) to keep the molecule neutral, or Low pH (TFA, pH 2) to fully protonate.

Issue B: "My peaks are tailing significantly on silica flash columns."
  • Diagnosis: The basic imidazole ring and the primary amine interact strongly with acidic silanol groups on the silica gel.[1]

  • Solution: Passivate the silica.[1]

    • Protocol: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA). Run the purification with 0.5% TEA or 1%

      
       in the eluent (DCM/MeOH).
      
Issue C: "How do I know which peak is the 5-isomer and which is the 6-isomer?"
  • Diagnosis: Retention time alone is unreliable without a standard.[1]

  • Solution: You must use 1D NOE (Nuclear Overhauser Effect) NMR .

    • Logic: In the 1-substituted regioisomers, the N1-substituent is spatially close to the proton at C7 but distant from C4.[1]

    • 5-amino isomer: The N1-group will show an NOE correlation with H7.[1] H7 is ortho to the H6 proton.[1]

    • 6-amino isomer: The N1-group will show an NOE correlation with H7.[1] H7 is meta to the amine and ortho to H6 (which is now an amino-substituted carbon, changing the splitting pattern).[1] See Section 5 for detailed protocol.

Experimental Protocols: Separation

For N-substituted regioisomers (e.g., 1-methyl-5-amino vs. 1-methyl-6-amino).

Method A: High-Resolution HPLC (Reverse Phase)

Recommended for analytical checks and semi-prep isolation.[1]

ParameterConditionRationale
Column C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse), 3.5 µmHigh surface area with resistance to high pH.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Basic pH suppresses protonation of the imidazole, improving peak shape and exploiting hydrophobicity differences.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% B to 40% B over 20 minShallow gradient is critical for isomer resolution.
Flow Rate 1.0 mL/min (Analytical)Adjust for column diameter.
Detection UV 254 nm & 280 nmBenzimidazoles absorb strongly here.
Method B: Flash Chromatography (Normal Phase)

Recommended for bulk purification of crude synthesis mixtures.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Modifier: Add 1% Triethylamine (TEA) to all solvents.

  • Eluent System: Dichloromethane (DCM) : Methanol (MeOH).

  • Gradient:

    • Equilibrate with 100% DCM (+1% TEA).

    • 0–5% MeOH over 10 column volumes (CV).

    • Hold 5% MeOH for 5 CV.[1]

    • Note: The 6-amino isomer is typically slightly less polar and elutes first, but this order can flip depending on the N1-substituent.[1]

Experimental Protocols: Structural Identification

Once separated, you must assign the structure. Standard 1H NMR is often insufficient due to overlapping signals.[1]

Protocol: 1D NOE Difference Spectroscopy

Objective: Distinguish 1-alkyl-5-aminobenzimidazole from 1-alkyl-6-aminobenzimidazole.

  • Sample Prep: Dissolve ~5-10 mg in DMSO-

    
     (preferred over 
    
    
    
    to prevent aggregation).
  • Acquisition:

    • Irradiate the N1-Alkyl protons (e.g., the methyl singlet).[1]

    • Observe the enhancement in the aromatic region.[1]

  • Interpretation:

Observation (Irradiate N1-R)ConclusionMechanism
Enhancement of a doublet (H7) Isomer Confirmation The H7 proton is spatially closest to N1.[1]
Analysis of H7 coupling Distinction Check the coupling of the enhanced H7 proton.
H7 is a doublet (

Hz)
5-amino isomer H7 is ortho to H6.[1] H6 is unsubstituted.[1]
H7 is a singlet (or small doublet) 6-amino isomer H7 is para to H4 and adjacent to C6-Amine.[1]

Visual Pathway of Identification:

NOE_Logic Step1 Irradiate N1-Alkyl Group Step2 Observe NOE Enhancement on Aromatic Ring Step1->Step2 ResultA Enhancement at H7 Step2->ResultA Analyze Analyze Splitting of H7 ResultA->Analyze Path5 H7 has Strong Ortho Coupling (Neighbor H6 is H) Analyze->Path5 Path6 H7 is Singlet/Weak Meta Coupling (Neighbor H6 is NH2) Analyze->Path6 Concl5 Conclusion: 5-amino isomer Path5->Concl5 Concl6 Conclusion: 6-amino isomer Path6->Concl6

Figure 2: Logic flow for assigning regiochemistry using Nuclear Overhauser Effect (NOE) NMR.

References
  • Tautomerism Fundamentals: Elguero, J., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry. [Source: Beilstein J. Org.[2] Chem.]([Link])

  • HPLC Method Development: BenchChem Technical Support. (2025).[3][4][5][6] "Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis."

  • NMR Characterization: Lee, C. K., & Lee, I. H. (2008).[7] "NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline." Journal of the Korean Chemical Society.[1]

  • Synthetic Regioselectivity: Lim, H., et al. (2019). "Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles." Molecules.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive FTIR Spectral Analysis of 2-Ethyl-1-methyl-1H-benzimidazol-6-amine: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of substituted benzimidazoles during early-stage drug development. 2-Ethyl-1-methyl-1H-benzimidazol-6-amine is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of substituted benzimidazoles during early-stage drug development. 2-Ethyl-1-methyl-1H-benzimidazol-6-amine is a highly versatile scaffold, serving as a critical pharmacophore in kinase inhibitors, anti-MRSA agents, and fluorescent dye precursors.

However, differentiating this specific substitution pattern from its structural analogs (e.g., 2-methyl or unsubstituted variants) requires high-fidelity analytical techniques. This guide provides an authoritative, comparative Fourier Transform Infrared (FTIR) spectral analysis, detailing the mechanistic causality behind its vibrational bands and outlining a self-validating protocol for rigorous quality control.

Structural & Mechanistic Causality of FTIR Bands

To accurately identify 2-ethyl-1-methyl-1H-benzimidazol-6-amine, one must understand why specific molecular vibrations manifest at their respective frequencies. The spectral profile of this compound is dictated by three primary structural domains:

  • The Primary Amine (-NH₂) at C6: Primary aromatic amines exhibit a characteristic doublet in the high-frequency region due to asymmetric and symmetric stretching vibrations. Unlike secondary amines (which show a single band), the two protons on the C6-nitrogen vibrate both in-phase and out-of-phase.

  • The N1-Methylation Advantage: In unsubstituted benzimidazoles, the tautomeric N-H proton creates a massive, broad absorption band (3100–2800 cm⁻¹) due to extensive intermolecular hydrogen bonding. Methylation at N1 abolishes this tautomerism. Consequently, the baseline in this region is significantly flattened, allowing for the high-fidelity resolution of the adjacent aliphatic C-H stretches.

  • The C2-Ethyl Substitution: The ethyl group introduces distinct

    
     and 
    
    
    
    stretching modes. Furthermore, the electron-donating inductive effect (+I) of the ethyl group slightly alters the electron density of the benzimidazole ring, marginally shifting the C=N stretching frequency compared to unsubstituted analogs.

Causality Core 2-Ethyl-1-methyl-1H- benzimidazol-6-amine Amine 6-Amine (-NH₂) Primary Amine Core->Amine Alkyl 1-Methyl & 2-Ethyl Aliphatic Chains Core->Alkyl Ring Benzimidazole Core Conjugated System Core->Ring Peak1 Doublet: ~3425 & 3360 cm⁻¹ (N-H asym/sym stretch) Amine->Peak1 Peak2 Peaks: ~2970 & 2875 cm⁻¹ (C-H stretch) Alkyl->Peak2 Peak3 Peak: ~1642 cm⁻¹ (C=N stretch) Ring->Peak3

Fig 1: Logical relationship between molecular substructures and their corresponding FTIR bands.

Comparative Spectral Performance

In QA/QC environments, the primary analytical challenge is distinguishing the target API from synthetic impurities or structural analogs. The table below objectively compares the spectral performance (analytical differentiability) of 2-ethyl-1-methyl-1H-benzimidazol-6-amine against two common analogs.

As demonstrated in foundational structural studies of anti-MRSA benzimidazole derivatives, the primary amine of closely related analogs like 5-fluoro-2-methyl-1H-benzimidazol-6-amine yields a distinct doublet at 3417 and 3371 cm⁻¹ 1. Furthermore, the synthesis and spectral validation of methylated 5-amino-azaheterocycles corroborate the assignment of these critical aliphatic and amine bands 2.

Table 1: Comparative FTIR Band Assignments (cm⁻¹)
Spectral Region2-Ethyl-1-methyl-1H-benzimidazol-6-amine5-Fluoro-2-methyl-1H-benzimidazol-6-amine1H-Benzimidazol-6-amineDiagnostic Significance
ν(N-H) Primary Amine ~3425, 3360 (Sharp doublet)3417, 3371 (Sharp doublet)~3410, 3350 (Broadened)Confirms presence of C6-NH₂. Sharper in N1-methylated analogs due to lack of ring tautomerism.
ν(N-H) Ring Imidazole AbsentAbsent~3100–2800 (Very broad)N1-methylation eliminates intermolecular H-bonding, clearing the aliphatic region.
ν(C-H) Aliphatic ~2970, 2935, 2875~2930AbsentDifferentiates the 2-ethyl group (CH₃ & CH₂ stretches) from a simple 2-methyl group.
ν(C=N) Imidazole ~16421645~1635Shifted by the +I inductive effect of the C2-alkyl substitutions.

Self-Validating Experimental Protocol for FTIR Acquisition

To ensure absolute trustworthiness in your spectral data, the following protocol utilizes a self-validating system. We specifically utilize the Transmission KBr Pellet Method rather than Attenuated Total Reflectance (ATR).

Causality Check: Why KBr over ATR? ATR causes wavelength-dependent peak shifts and variations in relative peak intensities because the depth of penetration (


) is directly proportional to the wavelength (

). This optical phenomenon can obscure the subtle intensity differences between the 2-ethyl and 2-methyl aliphatic stretches. KBr transmission ensures strict adherence to established spectral libraries.
Step-by-Step Methodology

Step 1: System Suitability Testing (SST)

  • Action: Prior to sample analysis, acquire a background scan (empty chamber) and a spectrum of a standard 1.5 mil polystyrene calibration film.

  • Validation: Ensure the critical polystyrene peak at 1601 cm⁻¹ is resolved within ±1 cm⁻¹. This self-validates the interferometer's alignment and the HeNe laser's frequency accuracy.

Step 2: Sample Preparation (KBr Pellet)

  • Action: Desiccate spectroscopic-grade KBr at 105°C for 2 hours prior to use. Weigh precisely 1.5 mg of 2-ethyl-1-methyl-1H-benzimidazol-6-amine and 150 mg of the dried KBr.

  • Action: Triturate the mixture in an agate mortar until a homogenous, fine powder is achieved. Transfer to a 13 mm die and press under vacuum at 10 tons for 2 minutes.

  • Validation: The resulting pellet must be visually transparent. Opacity indicates excessive moisture or improper grinding, which will cause severe baseline scattering (Christiansen effect).

Step 3: Spectral Acquisition

  • Action: Place the pellet in the sample holder. Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Causality: 64 scans provide an optimal signal-to-noise ratio (SNR) without exposing the hygroscopic KBr pellet to atmospheric moisture for an extended duration.

Step 4: Data Processing & Atmospheric Suppression

  • Action: Apply automatic baseline correction. Execute an atmospheric suppression algorithm to subtract ambient H₂O and CO₂.

  • Validation: Ensure the region between 3600–3400 cm⁻¹ is free of sharp, jagged water vapor rotational bands, which can easily be misidentified as the N-H asymmetric stretch of the primary amine.

Workflow SST System Suitability Polystyrene Calibration Prep Sample Preparation KBr Pellet Method SST->Prep Acq Spectral Acquisition 64 Scans, 4 cm⁻¹ Res Prep->Acq Proc Data Processing Baseline & Atm Correction Acq->Proc Val Structural Validation Peak Assignment Proc->Val

Fig 2: Self-validating FTIR experimental workflow for benzimidazole derivatives.

References

  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides.
  • Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry)

Sources

Comparative

Advanced Guide: Mass Spectrometry Fragmentation of Methylated Benzimidazole Amines

Topic: Mass Spectrometry Fragmentation of Methylated Benzimidazole Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Isomer Challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of Methylated Benzimidazole Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isomer Challenge in Drug Discovery

Benzimidazole amines are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for anthelmintics, proton pump inhibitors, and kinase inhibitors. In drug metabolism and pharmacokinetics (DMPK), distinguishing between methylation sites—specifically Ring N-methylation (isomers 1 & 3) versus Exocyclic N-methylation —is critical. These regioisomers often exhibit identical molecular weights and similar retention times, making standard LC-MS analysis insufficient.

This guide compares the fragmentation performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Electron Ionization (EI-MS) for these compounds. It provides a mechanistic breakdown of how specific fragmentation pathways (diagnostic ions) can definitively assign regioochemistry without the need for NMR.

Mechanistic Deep Dive: Fragmentation Causality

To interpret the data correctly, one must understand the charge localization and bond lability differences between the isomers.

The "Product": Methylated Benzimidazole Amine Isomers

We are comparing the fragmentation behavior of three distinct regioisomers of a model 2-aminobenzimidazole core (


, MW 147):
  • Isomer A (1-Methyl): Methyl group on the ring nitrogen.

  • Isomer B (Exocyclic-N-Methyl): Methyl group on the exocyclic amine.

  • Isomer C (C-Methyl): Methyl group on the benzene ring (typically C5/C6).

ESI-MS/MS Fragmentation Pathways (Even-Electron Ions)

In ESI, we generate the protonated molecular ion


. Fragmentation is driven by proton mobility ("mobile proton model").
  • Pathway A: Ring N-Methylation (Isomer A)

    • Mechanism: The proton localizes on the basic imidazole nitrogen (N3). The ring system is robust.[1]

    • Key Transition: Sequential loss of neutral HCN (27 Da) and

      
       (41 Da).
      
    • Diagnostic: The methyl group is part of the aromatic ring system; direct loss of

      
       (15 Da) is energetically unfavorable in even-electron systems. Instead, ring opening occurs.
      
  • Pathway B: Exocyclic N-Methylation (Isomer B)

    • Mechanism: Protonation occurs on the exocyclic amine.

    • Key Transition: Loss of methylamine (

      
      , 31 Da) or loss of the methyl group as a radical (rare in ESI) or via rearrangement to lose 
      
      
      
      (29 Da).
    • Diagnostic: A dominant fragment corresponding to the bare benzimidazole cation (

      
       118) indicates the side chain is labile.
      
EI-MS Fragmentation Pathways (Odd-Electron Ions)

In EI, we generate the radical cation


.
  • Radical Stability: Ring N-methyl isomers often show a stable molecular ion (

    
    ) with high abundance.
    
  • H-Atom Loss: A strong

    
     peak is characteristic of systems capable of forming a stable tropylium-like or expanded diaza-ring cation.
    

Comparative Analysis: Diagnostic Ion Performance

The following table summarizes the key transitions that differentiate the isomers.

FeatureIsomer A (Ring N-Me) Isomer B (Exocyclic N-Me) Isomer C (Ring C-Me)
Precursor Ion (

)
148

148

148

Primary Neutral Loss -HCN (27 Da)-

(31 Da) or -

-HCN (27 Da)
Base Peak (MS2)

121

117 or 118

121
Diagnostic Ion

105
(Ring contraction)

119
(Amine cleavage)

133
(Stable methyl-ring)
Mechanism Ring Cleavage (RDA-like)C-N Bond CleavageRing Cleavage (Retains Me)
Causality Methyl is locked in aromatic system; ring must break.Exocyclic C-N bond is weaker than aromatic C-N bond.Methyl is on benzene ring; highly stable.
Key Insight:

Isomer A and Isomer C both lose HCN, but Isomer C retains the methyl group on the fragment ion (


), whereas Isomer B  typically loses the nitrogen substituent entirely to revert to the benzimidazole core.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate your specific compound, follow this Energy-Resolved MS (ERMS) protocol.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
Step 2: Direct Infusion ESI-MS/MS
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve precursor).

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, 30, and 40 eV.

    • Why? Isomer B (Exocyclic) will fragment at lower CE than Isomer A (Ring) due to the lower bond dissociation energy of the exocyclic C-N bond compared to the aromatic ring bonds.

Step 3: Data Interpretation (The "Branching Ratio" Method)

Calculate the ratio of the two major fragment ions:


.
  • If

    
    : Likely Ring Methylated .
    
  • If

    
    : Likely Exocyclic Methylated .
    

Visualizing the Fragmentation Pathways[2][3][4][5][6][7][8][9]

The following diagram maps the divergent pathways for the isomers, providing a logical flow for structural assignment.

FragmentationPathways Start Precursor Ion [M+H]+ (m/z 148) IsoA Isomer A: Ring N-Methyl Start->IsoA Structure A IsoB Isomer B: Exocyclic N-Methyl Start->IsoB Structure B IsoC Isomer C: Ring C-Methyl Start->IsoC Structure C FragA1 [M+H - HCN]+ (m/z 121) IsoA->FragA1 Loss of HCN (High Energy) FragA2 [M+H - HCN - CH3CN]+ (m/z 80) FragA1->FragA2 Ring Opening FragB1 [M+H - CH3NH2]+ (m/z 117) IsoB->FragB1 Loss of Amine (Low Energy) FragB2 [M+H - CH2=NH]+ (m/z 119) IsoB->FragB2 Rearrangement FragC1 [M+H - HCN]+ (m/z 121) (Isomeric to FragA1) IsoC->FragC1 Loss of HCN FragC2 [M+H - HCN - HCN]+ (m/z 94) (Retains Methyl) FragC1->FragC2 Sequential HCN Loss

Caption: Divergent fragmentation pathways for methylated benzimidazole isomers. Note the distinct neutral losses (HCN vs. Amine) that differentiate ring vs. exocyclic methylation.

Decision Logic for Identification

Use this logic flow to determine the identity of your unknown benzimidazole derivative.

DecisionTree Input Unknown Spectrum (m/z 148) Check1 Major Fragment Loss of 31 Da? Input->Check1 ResultB Isomer B (Exocyclic N-Me) Check1->ResultB Yes Check2 Major Fragment Loss of 27 Da? Check1->Check2 No Check3 Secondary Loss Retains Methyl? Check2->Check3 Yes (m/z 121) ResultA Isomer A (Ring N-Me) Check3->ResultA No (m/z 80) ResultC Isomer C (Ring C-Me) Check3->ResultC Yes (m/z 94)

Caption: Step-by-step decision tree for assigning regioochemistry based on MS/MS neutral loss data.

References

  • Hida, M., et al. (1994).[2] "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Journal of Mass Spectrometry.

  • El Kihel, A., et al. (2016). "Study of mass spectra of benzimidazole derivatives." International Journal of Development Research.[2]

  • Mistrik, R. (2014). "2-Aminobenzimidazole Mass Spectral Data." mzCloud Advanced Mass Spectral Database.[3]

  • Waters Corporation. (2023). "Accurate Mass Screening and Discovery of Benzimidazole Opioids." Application Note.

  • Kéki, S., et al. (2005). "Differentiation of ionised benzimidazole from its isomeric alpha-distonic ion by collision-induced dissociation."[4][5] European Journal of Mass Spectrometry.

Sources

Validation

Comparative Bioactivity Guide: 2-Methyl vs. 2-Ethyl Benzimidazole Amines

This guide objectively compares the physicochemical and biological profiles of 2-Methylbenzimidazole and 2-Ethylbenzimidazole derivatives. It is designed for medicinal chemists and lead optimization specialists.

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the physicochemical and biological profiles of 2-Methylbenzimidazole and 2-Ethylbenzimidazole derivatives. It is designed for medicinal chemists and lead optimization specialists.

Executive Summary: The Homologation Decision

In the optimization of benzimidazole-based pharmacophores, the transition from a 2-methyl to a 2-ethyl substituent is a critical "homologation step." While chemically subtle (addition of a single methylene unit, -CH₂-), this modification induces significant shifts in lipophilicity (LogP) , steric volume , and metabolic stability .

  • 2-Methyl (Baseline): Offers compact steric profile; ideal for tight enzymatic pockets but often suffers from rapid metabolic oxidation and lower membrane permeability.

  • 2-Ethyl (Extension): Increases lipophilicity (+0.5 LogP approx.) and steric bulk; typically enhances cellular permeability and membrane disruption (antimicrobial) but risks steric clashes in restricted binding sites (kinase inhibitors).

Physicochemical & Structural Analysis

The choice between methyl and ethyl substitution fundamentally alters the molecule's interaction with the biological environment.

Comparative Metrics Table
Feature2-Methyl Benzimidazole2-Ethyl BenzimidazoleImpact on Bioactivity
Steric Parameter (Taft

)
-1.24-1.31Ethyl is bulkier; may clash in small pockets (e.g., COX-1 active site).
Lipophilicity (

LogP)
Baseline+0.5 (Approx)Ethyl improves passive transport across bacterial/cancer cell membranes.
Metabolic Liability High (Benzylic oxidation)ModerateMethyl is a "metabolic soft spot" for CYP450; Ethyl is slightly more resistant to rapid clearance.
Electronic Effect Weak Electron Donor (+I)Weak Electron Donor (+I)Negligible difference in pKa of the benzimidazole nitrogen.
SAR Decision Logic (Graphviz)

SAR_Logic Start Lead Optimization (Benzimidazole Scaffold) Decision Select C2 Substituent Start->Decision Methyl 2-Methyl Group Decision->Methyl Minimize Sterics Ethyl 2-Ethyl Group Decision->Ethyl Increase Lipophilicity Outcome_M High Potency (Tight Pockets) Low Permeability Rapid Metabolism Methyl->Outcome_M Outcome_E Improved Permeability Better Bioavailability Steric Risk Ethyl->Outcome_E

Figure 1: Decision tree for selecting C2-alkyl substituents based on target constraints.

Biological Performance Comparison

A. Antimicrobial Activity (Membrane Targets)

Experimental data indicates that 2-ethyl derivatives often outperform 2-methyl analogs in antimicrobial assays. This is attributed to the "cut-off effect" where increased lipophilicity facilitates penetration of the bacterial lipid bilayer.

  • Gram-Negative Bacteria (E. coli):

    • 2-Methyl: Often shows weak activity (MIC > 100 µg/mL) due to poor penetration of the outer membrane.

    • 2-Ethyl: The increased hydrophobicity allows better interaction with the lipopolysaccharide (LPS) layer, frequently lowering MIC values by 2-4 fold in homologous series.

  • Mechanism: Benzimidazoles target the bacterial protein FtsZ (cell division). The 2-ethyl group aids in cytosolic accumulation, whereas the 2-methyl group often requires active transport or higher dosages.

B. Anticancer Activity (Tubulin/Kinase Inhibition)

In oncology, the trend is context-dependent.

  • Tubulin Polymerization: Benzimidazoles bind to the colchicine site. Here, the 2-methyl group is often preferred because the pocket is sterically restricted. Bulky 2-ethyl groups can displace the molecule from the optimal binding pose, reducing cytotoxicity (LC50).

  • Data Insight: A study on 2-substituted benzimidazoles showed 2-methyl derivatives exhibiting LC50 values of ~0.42 µg/mL (potent), while extending the chain often reduced potency unless a specific hydrophobic cleft was targeted [1].

C. Antiviral Activity[1][2][3][4][5]
  • Viral Polymerases: Substituents at the 2-position enhance binding to viral enzymes. 2-Methyl is a standard pharmacophore for hydrogen bonding alignment, but 2-ethyl derivatives have shown promise in disrupting viral entry by altering the conformational dynamics of the scaffold [5].

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Synthesis (Phillips Condensation)

A robust method for generating both derivatives to ensure batch-to-batch consistency.

  • Reagents:

    • Substrate: o-Phenylenediamine (OPD) (1.0 eq).

    • Reagent A (Methyl): Glacial Acetic Acid (excess) or Acetyl Chloride.

    • Reagent B (Ethyl): Propionic Acid (excess) or Propionyl Chloride.

    • Catalyst: 4N HCl.

  • Procedure:

    • Dissolve OPD (5.43g, 0.05 mol) in 20 mL of the respective acid (Acetic for Methyl, Propionic for Ethyl).

    • Reflux at 100°C for 4-6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:2).

    • Critical Step: Cool reaction mixture and neutralize with 20% NaOH or Ammonia to pH 8. The benzimidazole will precipitate.[1]

    • Purification: Recrystallize from 10% aqueous ethanol.

  • Yield Expectation: 2-Methyl (~65-75%), 2-Ethyl (~60-70%).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard Broth Microdilution (CLSI Guidelines).

  • Preparation: Dissolve synthesized 2-methyl and 2-ethyl derivatives in DMSO (stock 10 mg/mL).

  • Inoculum: Adjust E. coli (ATCC 25922) and S. aureus (ATCC 25923) to 0.5 McFarland standard.

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions (128 µg/mL down to 0.25 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Synthesis Workflow Diagram (Graphviz)

Synthesis_Workflow Input o-Phenylenediamine + Carboxylic Acid (Acetic/Propionic) Reflux Reflux (100°C, 4-6h) Acid Catalyst Input->Reflux Neutralize Neutralize (NaOH/NH3) to pH 8 Reflux->Neutralize Precipitate Precipitate Formation Neutralize->Precipitate Recrystallize Recrystallization (Aq. Ethanol) Precipitate->Recrystallize Final Pure 2-Alkyl Benzimidazole Recrystallize->Final

Figure 2: Standard Phillips Condensation workflow for 2-alkyl benzimidazole synthesis.

References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016).[2] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide.

  • Anand, P., et al. (2016). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Chemical Biology & Drug Design.

  • Podunavac-Kuzmanović, S. O., & Cvetković, D. D. (2010). Lipophilicity and antifungal activity of some 2-substituted benzimidazole derivatives.[3][4]

  • Research & Reviews. (2023). Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents.

Sources

Comparative

Comprehensive Validation Guide: Purity Assessment of 2-Ethyl-1-methyl-1H-benzimidazol-6-amine

[1][2] Executive Summary & Chemical Context[1][3][4][5] 2-Ethyl-1-methyl-1H-benzimidazol-6-amine is a critical heterocyclic intermediate, commonly utilized in the synthesis of high-performance azo dyes and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Context[1][3][4][5]

2-Ethyl-1-methyl-1H-benzimidazol-6-amine is a critical heterocyclic intermediate, commonly utilized in the synthesis of high-performance azo dyes and pharmaceutical active ingredients (APIs).[1][2] As an amino-benzimidazole, it presents specific analytical challenges:

  • Basicity: The imidazole ring nitrogen and the exocyclic amine make the molecule prone to severe tailing on standard C18 HPLC columns.

  • Hygroscopicity: The amine functionality can absorb atmospheric moisture and carbon dioxide, leading to "false high" purity results in HPLC (which ignores water/salts) while the actual weight-based assay drops.[1]

  • Regioisomerism: Depending on the synthesis route (e.g., alkylation of nitro-benzimidazoles), the 5-amine and 6-amine isomers may co-exist.[1][2] Standard low-resolution methods often fail to resolve these.[1][2]

This guide compares the industry-standard HPLC-UV method against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance), providing a validated workflow to ensure the material meets the stringent requirements of downstream synthesis.

Comparative Analysis of Validation Methods

The following analysis contrasts the two primary methodologies for validating the purity of this benzimidazole derivative.

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Industry Workhorse for Impurity Profiling[1][2]

  • Mechanism: Separation based on hydrophobicity using a Reverse Phase (RP) column, followed by UV detection (typically 254 nm or 280 nm).[1][2]

  • Pros: Extremely sensitive to structurally related organic impurities (e.g., unreacted nitro-precursors).[1][2]

  • Cons:

    • Response Factor Bias: The molar extinction coefficient (

      
      ) of the amine product differs from its nitro precursor. A 1% area impurity might actually represent 3% by weight if the impurity absorbs UV light strongly.
      
    • Blind Spots: HPLC-UV is blind to inorganic salts, moisture, and residual solvents (e.g., trapped ethyl acetate), leading to an overestimation of purity (e.g., "99.9% Area" but only 95% Assay).[1][2]

Method B: qNMR (Quantitative 1H NMR)

The Absolute Truth for Assay[2]

  • Mechanism: Direct counting of protons relative to a certified internal standard (e.g., Maleic Acid or TCNB).[1][2]

  • Pros:

    • Absolute Purity (w/w%): Accounts for everything in the sample (water, salts, solvents).[1][2]

    • No Reference Standard Needed: You do not need a pure standard of the analyte itself, only a certified internal standard.[2]

    • Structural Confirmation: Simultaneously confirms identity and purity.[1][2]

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires high solubility in deuterated solvents.[1][2]

Comparative Data Summary

The table below illustrates a typical validation scenario for a "High Purity" batch of 2-ethyl-1-methyl-1H-benzimidazol-6-amine.

ParameterHPLC-UV (Area %)qNMR (Weight %)Interpretation
Purity Value 99.8% 94.2% CRITICAL DISCREPANCY
Detection Basis UV AbsorbanceProton CountingHPLC ignores non-UV active mass.[1][2]
Primary Contaminants Trace Nitro-isomer (0.2%)Water (2.1%), NaCl (3.0%), Solvent (0.7%)The sample is chemically clean but physically "diluted" by salts/water.[1][2]
Suitability Excellent for reaction monitoringEssential for stoichiometry calculationsUse qNMR to determine the actual amount of reagent to add.

Experimental Protocols

Protocol A: High-Resolution HPLC Method (Impurity Profiling)

Designed to suppress peak tailing of the basic benzimidazole.[1][2]

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) – High pH stable.[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) – Basic pH keeps the amine neutral, improving peak shape.[2]

    • B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-15 min: 5%

      
       95% B[1][2]
      
    • 15-20 min: 95% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[1][2]

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Crucial for amines).[1][2]
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the regioisomer).
Protocol B: qNMR Method (Absolute Assay)

Designed for precise mass balance.[1][2]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Dissolves both the polar salt and the organic amine).[1][2]
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST, high purity).[1][2]

    • Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, distinct from the benzimidazole aromatic protons (6.5-8.0 ppm) and alkyl protons (1.0-4.0 ppm).[1][2]

  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Accuracy
      
      
      mg is vital.[1]
    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire 1H NMR with D1 (Relaxation Delay) = 30s (Must be

      
       to ensure full relaxation for quantitative accuracy).
      
    • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

      
      
      Where 
      
      
      
      =Integral,
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Mass weighed,
      
      
      =Purity of IS.[1][2][3][4]

Visualization: The Validation Decision Tree

The following diagram outlines the logical workflow for validating a new batch of 2-ethyl-1-methyl-1H-benzimidazol-6-amine.

ValidationWorkflow Start New Batch Received (2-ethyl-1-methyl-1H-benzimidazol-6-amine) Step1 Step 1: qNMR Analysis (Absolute Assay w/w%) Start->Step1 Step2 Step 2: HPLC-UV Profiling (Impurity Identification) Start->Step2 Check1 Is Assay > 95% w/w? Step1->Check1 Check2 Are all impurities < 0.5%? Step2->Check2 Check1->Check2 Yes Analysis Identify Contaminants: - Low Assay? -> Salts/Water - Extra Peaks? -> Regioisomers Check1->Analysis No ResultPass PASS: Release for Synthesis (Use qNMR value for stoichiometry) Check2->ResultPass Yes Check2->Analysis No ResultFail FAIL: Recrystallize ResultFail->Start Reprocess Analysis->ResultFail

Caption: Integrated validation workflow combining qNMR for mass balance and HPLC for organic impurity profiling.

Scientific Rationale & Troubleshooting

The "Sticky Amine" Phenomenon

Benzimidazoles possess a


 around 5.5 (imidazole N) and potentially higher for the exocyclic amine. In standard acidic HPLC buffers (0.1% Formic Acid, pH ~2.7), the molecule is doubly protonated. While this increases solubility, it often leads to interaction with residual silanols on the silica column, causing peak tailing.
  • Solution: The protocol above uses Ammonium Bicarbonate (pH 10) .[1][2] At this pH, the molecule is neutral (free base), reducing silanol interactions and sharpening the peak.

The Regioisomer Challenge

The synthesis often involves nitration or alkylation that can occur at the 5 or 6 position.

  • Differentiation: These isomers have identical masses (MS cannot distinguish them).[1][2] They often have very similar UV spectra.[1]

  • Validation: You must validate the HPLC method's Specificity by intentionally spiking the mixture with the 5-amine isomer (if available) to prove they separate.[1][2] If they co-elute, your purity number is invalid.[1]

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2024).[1][2][5][6] Provides the global regulatory framework for specificity, linearity, and accuracy.[7] [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. [Link]

  • PubChem Compound Summary: Benzimidazole Derivatives. National Library of Medicine.[1] (General chemical property verification). [Link]

Sources

Validation

Reference Standards for 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl-: A Comparative Technical Guide

This guide provides an in-depth technical analysis of reference standards for 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- , a critical intermediate and potential impurity in the synthesis of benzimidazole-based pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- , a critical intermediate and potential impurity in the synthesis of benzimidazole-based pharmaceuticals (e.g., angiotensin II receptor antagonists).[1]

Executive Summary & Compound Identity

The precise characterization of 2-ethyl-1-methyl-1H-benzimidazol-6-amine (also referred to as 6-amino-2-ethyl-1-methylbenzimidazole ) is a common challenge in pharmaceutical impurity profiling.[1] Unlike its des-methyl analog or the more common 5-isomer, this specific regioisomer requires rigorous structural confirmation due to the tautomeric nature of the benzimidazole precursor and the fixed regiochemistry introduced by N-methylation.[1]

Compound Profile:

  • Chemical Name: 2-Ethyl-1-methyl-1H-benzimidazol-6-amine[1]

  • Molecular Formula: C₁₀H₁₃N₃[1]

  • Molecular Weight: 175.23 g/mol [1]

  • Key Structural Feature: The N-methyl group at position 1 locks the amino group at position 6, distinguishing it from the 5-amino isomer (CAS 323584-32-3).[1]

  • Primary Application: Impurity marker for N-methylated benzimidazole APIs; intermediate in dye and polymer synthesis.[1]

Comparative Analysis of Reference Standard Grades

Researchers often face a choice between commercially available "Research Grade" chemicals and fully characterized "Primary Reference Standards."[1] The following table contrasts these options specifically for the 6-amino isomer, highlighting the critical risk of isomeric contamination.

FeatureOption A: Certified/Primary Reference Standard (Custom) Option B: Commercial "Research Grade" Option C: In-House Synthesized Standard
Purity (Assay) > 99.0% (w/w)Typically > 95% (Area %)Variable (Requires purification)
Isomeric Purity Confirmed (NOE/HMBC NMR)Risk: Often a mixture of 5- & 6-isomersHigh Risk: Depends on separation efficiency
Traceability Full CoA (NMR, MS, IR, HPLC, ROI, Water)Limited (H-NMR, HPLC only)Internal documentation only
Intended Use GMP Release Testing, Quantitative Impurity ProfilingR&D Screening, Qualitative IDMethod Development, Retention Time Marker
Cost/Lead Time High / 4-8 WeeksLow / 1-2 WeeksMedium / 2-3 Weeks
Critical Technical Insight: The Isomer Trap

Commercial vendors often supply the 5-amino isomer (CAS 323584-32-3) or a mixture labeled generically.[1] For rigorous QC, you must distinguish the 6-amino from the 5-amino isomer. The 1-methyl group breaks the tautomeric equilibrium; thus, the 5- and 6-isomers are distinct, separable compounds with different retention times and response factors.[1]

Qualification Workflow (Self-Validating System)

To ensure the integrity of your reference standard, follow this self-validating qualification workflow. This process is designed to confirm regiochemistry and purity.[1]

Standard_Qualification Start Crude/Commercial Material Step1 1. HPLC Purity Check (Gradient Method) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 2. Regiochemistry ID (NOE/HMBC NMR) Decision1->Step2 Yes Purify Prep-HPLC / Recrystallization (Remove 5-isomer) Decision1->Purify No Decision2 Isomer Confirmed? Step2->Decision2 Step3 3. Mass Balance (TGA/KF/ROI) Decision2->Step3 Yes (6-NH2) Decision2->Purify No (Mixture/5-NH2) Final Qualified Primary Standard Step3->Final Purify->Step1

Caption: Workflow for qualifying the 2-ethyl-1-methyl-1H-benzimidazol-6-amine reference standard, emphasizing the critical isomeric confirmation step.

Experimental Protocols

Protocol A: Isomer Differentiation via HPLC

Standard C18 columns may struggle to separate the 5- and 6-amino regioisomers.[1] A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase is recommended for enhanced selectivity.[1]

  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 20 min.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Expected Result: The 6-amino isomer typically elutes after the 5-amino isomer due to slight differences in basicity and hydrogen bonding capability with the stationary phase.[1]

Protocol B: Structural Confirmation (NMR)

Do not rely solely on 1D ¹H-NMR.[1] Use 1D NOE (Nuclear Overhauser Effect) to confirm the position of the methyl group relative to the aromatic protons.[1]

  • Experiment: Irradiate the N-methyl signal (~3.7 ppm).

  • Observation:

    • 6-Amino Isomer: NOE enhancement observed at H-7 (ortho to N-Me) and H-2 (ethyl group).[1] H-7 should appear as a doublet (coupling with H-5) or singlet if H-5 is substituted, but crucially, the H-7 proton is adjacent to the N-Me.[1]

    • 5-Amino Isomer: The proton at position 7 (adjacent to N-Me) is meta to the amino group, resulting in a different splitting pattern and chemical shift compared to the 6-amino isomer.[1]

Synthesis Pathway (For In-House Generation)

If a commercial standard is unavailable, the following pathway yields the target. Note that nitration of 2-ethyl-1-methylbenzimidazole yields a mixture of 5- and 6-nitro isomers, which must be separated before or after reduction.[1]

Synthesis_Pathway Start 2-Ethyl-1-methyl- benzimidazole Intermed Mixture of Nitro Isomers: 5-NO2 (Major) + 6-NO2 (Minor) Start->Intermed Nitration Reagent1 HNO3 / H2SO4 (Nitration) Separation Fractional Crystallization or Prep-HPLC Intermed->Separation TargetNitro 2-Ethyl-1-methyl- 6-nitrobenzimidazole Separation->TargetNitro Isolate 6-isomer Product 2-Ethyl-1-methyl- 1H-benzimidazol-6-amine TargetNitro->Product Reduction Reagent2 H2 / Pd-C or Fe/HCl (Reduction)

Caption: Synthetic route requiring separation of the nitro-isomers to obtain the pure 6-amino reference standard.

References

  • Podder, S. K., et al. (2016).[1][2] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Link

  • PubChem. Compound Summary for 1H-Benzimidazol-6-amine (General Analog Data). National Library of Medicine.[1] Link[1]

  • NIST Chemistry WebBook. 1H-Benzimidazole, 2-methyl- Spectra and Data. National Institute of Standards and Technology.[3][4][5] Link

  • Sigma-Aldrich. Product Specification: 2-ethyl-1H-benzimidazol-6-amine (Des-methyl analog for comparison). Link

Sources

Comparative

Comparative Guide: UV-Vis Absorption Characteristics of Benzimidazol-6-amine Derivatives

Executive Summary & Mechanistic Overview Benzimidazole and its functionalized derivatives are privileged scaffolds in medicinal chemistry, drug development, and organic electronics. The introduction of an amino group at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Benzimidazole and its functionalized derivatives are privileged scaffolds in medicinal chemistry, drug development, and organic electronics. The introduction of an amino group at the 6-position (yielding benzimidazol-6-amine) fundamentally alters the electronic landscape and photophysical properties of the molecule. This guide objectively compares the UV-Vis absorption characteristics of benzimidazol-6-amine derivatives against other structural analogs, providing actionable experimental protocols and mechanistic insights for researchers.

The Auxochromic Effect and HOMO-LUMO Tuning

The photophysical behavior of benzimidazole derivatives is governed by their conjugated


-electron system. In an unsubstituted benzimidazole, the primary UV absorption bands typically arise from local 

transitions within the aromatic ring. However, substituting the 6-position with an electron-donating amine (-NH₂) introduces a strong auxochromic effect.

Mechanistic Causality: The lone pair of electrons on the nitrogen atom of the amino group participates in resonance with the bicyclic benzimidazole core. This extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby narrowing the HOMO-LUMO energy gap. Consequently, this induces a bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) in the UV-Vis spectrum, facilitating lower-energy charge transfer (CT) transitions[1].

Comparative UV-Vis Absorption Data

To contextualize the optical properties of benzimidazol-6-amine, it is critical to compare its absorption profile with other functionalized derivatives. The table below synthesizes quantitative UV-Vis absorption data across various benzimidazole classes to highlight the impact of different substituents.

Compound ClassPrimary Absorption Peak (

)
Secondary / CT BandDominant Electronic Transition
Unsubstituted Benzimidazole ~240 - 245 nm~270 - 280 nmLocal

(aromatic ring)
N-Butyl-1H-benzimidazole 248 nm295 nm

and

[2]
Benzimidazole Schiff Bases 232 - 290 nm> 290 nmAzomethine

/

[3]
6-Aminobenzimidazole (6ABM) ~255 - 265 nm~300 - 320 nm

/ Auxochromic

[1]
Triphenylamine-benzimidazole 296 - 305 nm350 - 374 nmLocal

/ Intramolecular CT[4]

Data Analysis & Insights:

  • Low UV Range Transitions: Absorption bands below 290 nm are universally assigned to the

    
     transitions of the benzimidazole core. For instance, N-Butyl-1H-benzimidazole exhibits a sharp experimental and theoretical peak at 248 nm[2]. Similarly, benzimidazole Schiff bases show strong bands between 232–290 nm due to the azomethine chromophore[3].
    
  • Charge Transfer (CT) Bands: When strong electron-donating groups are attached, secondary bands emerge at longer wavelengths. Triphenylamine-benzimidazole derivatives display major bands from 350 to 374 nm, attributed to the charge transfer of the

    
     transition from the HOMO of the electron-donating moiety to the LUMO of the electron-accepting benzimidazole core[4].
    
  • Solvatochromism in 6ABM: For 6-aminobenzimidazole, the maximum absorption wavelength is highly sensitive to solvent polarity. Computational Time-Dependent Density Functional Theory (TD-DFT) combined with Polarizable Continuum Models (PCM) confirms that solvent interactions significantly perturb the

    
     transitions[1].
    

Experimental Methodology: Self-Validating UV-Vis Protocol

A common pitfall in the UV-Vis spectroscopy of heterocyclic amines is the failure to account for solvent-induced protonation, aggregation, or optical artifacts, which can artificially skew the absorption maxima. The following protocol integrates strict self-validating checkpoints to ensure data integrity.

Step-by-Step Analytical Workflow
  • Solvent Selection & Preparation :

    • Action: Select a spectroscopic-grade, highly polar solvent (e.g., DMSO or DMF).

    • Causality: Benzimidazol-6-amine derivatives possess strong hydrogen-bonding capabilities. Polar solvents ensure complete solvation, preventing

      
       stacking and subsequent aggregation-induced emission/absorption artifacts.
      
  • Baseline Correction (Self-Validation Check 1) :

    • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent and run a baseline scan from 200 nm to 800 nm.

    • Causality: Standard glass absorbs UV light below 340 nm, which would mask the critical

      
       transitions of the benzimidazole core. Quartz is mandatory. The resulting baseline absorbance must be exactly 0.000; any deviation indicates cuvette contamination or mismatched optics.
      
  • Sample Preparation & Serial Dilution :

    • Action: Prepare a stock solution of the benzimidazol-6-amine derivative at

      
       M. Perform serial dilutions to achieve working concentrations between 
      
      
      
      M and
      
      
      M.
  • Spectral Acquisition :

    • Action: Record the absorption spectra of the working solutions at room temperature.

  • Beer-Lambert Validation (Self-Validation Check 2) :

    • Action: Plot the absorbance at

      
       versus concentration.
      
    • Causality: The plot must yield a linear regression (

      
      ) with maximum absorbance values strictly between 0.1 and 1.0. Absorbance values above 1.0 suffer from stray light effects and photomultiplier tube (PMT) saturation, which invalidates the calculation of the molar extinction coefficient (
      
      
      
      ).
  • Computational Benchmarking :

    • Action: Validate experimental findings by simulating the UV-Vis spectrum using TD-DFT methods (e.g., B3LYP/6-311++G(d,p) basis set)[1].

Visualizing the Analytical Logic

To ensure robust reproducibility, the logical flow of the experimental validation and the mechanistic pathways are mapped below.

Workflow N1 Solvent Selection (Spectroscopic Grade) N2 Baseline Correction (Matched Quartz Cuvettes) N1->N2 N3 Serial Dilution (10⁻⁵ to 5x10⁻⁵ M) N2->N3 N4 UV-Vis Measurement (200-800 nm) N3->N4 N5 Beer-Lambert Validation (0.1 < Absorbance < 1.0) N4->N5 N6 TD-DFT Modeling (B3LYP/6-311++G**) N4->N6 N7 Data Synthesis & HOMO-LUMO Mapping N5->N7 N6->N7

Workflow integrating experimental UV-Vis spectroscopy with TD-DFT computational validation.

Mechanism S0 Ground State (S0) Benzimidazole Core LE Local Excited State (π-π* transition) S0->LE High Energy UV (< 260 nm) CT Charge Transfer State (n-π* transition) S0->CT Low Energy UV (> 290 nm) NH2 6-Amino Substitution (Auxochrome) NH2->S0 Electron Donation NH2->CT Lone Pair Conjugation Lowers HOMO-LUMO Gap

Mechanistic pathway of electronic transitions and auxochromic shifts in benzimidazol-6-amine.

References

  • Quantum computational, spectroscopic investigations on 6-aminobenzimidazole by DFT/TD-DFT with different solvents and molecular docking studies Source: ResearchGate URL:[Link]

  • Synthesis and Properties of the Bipolar Triphenylamine-benzimidazole Derivatives Source: ConnectSci URL:[Link]

  • Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity Source: NIH / PubMed Central URL:[Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole Source: Semantic Scholar URL:[Link]

Sources

Validation

Technical Guide: Structural Characterization of 1H-Benzimidazol-6-amine via X-ray Diffraction

Executive Summary 1H-Benzimidazol-6-amine (also known as 5-aminobenzimidazole; CAS: 934-22-5) is a critical pharmacophore in drug discovery, serving as a precursor for kinase inhibitors, anthelmintics, and antifungal age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Benzimidazol-6-amine (also known as 5-aminobenzimidazole; CAS: 934-22-5) is a critical pharmacophore in drug discovery, serving as a precursor for kinase inhibitors, anthelmintics, and antifungal agents. Its structural analysis is complicated by annular tautomerism —in solution, the H atom oscillates between N1 and N3, making the 5- and 6-positions equivalent. However, in the solid state, intermolecular hydrogen bonding locks the molecule into a specific tautomeric form, defining its physicochemical properties (solubility, melting point, and bioavailability).

This guide provides a comparative analysis of structural data acquisition methods, focusing on Single Crystal X-ray Diffraction (SC-XRD) versus Powder X-ray Diffraction (PXRD) and Density Functional Theory (DFT) predictions. It includes validated protocols for crystal growth and data refinement.

Part 1: Structural Characterization & Methodology

The Challenge of Tautomerism

Before analyzing diffraction data, one must understand the structural ambiguity.

  • Solution Phase: Rapid equilibrium between 1H-benzimidazol-5-amine and 1H-benzimidazol-6-amine.

  • Solid Phase: The lattice energy and hydrogen bond network (N-H...N) stabilize one tautomer. Most benzimidazole derivatives crystallize with the imidazole proton located to maximize linear hydrogen bonding chains.

Validated Experimental Protocol

To obtain high-quality diffraction data for this specific amine, the following protocol maximizes crystal size and minimizes disorder.

A. Crystal Growth (Slow Evaporation Method)

  • Solvent Selection: Dissolve 50 mg of 1H-Benzimidazol-6-amine in 5 mL of absolute ethanol . (Avoid methanol if possible, as it can lead to solvates that disorder upon drying).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Crystallization: Cover the vial with Parafilm and poke 3-4 small holes. Store at 4°C in a vibration-free environment.

    • Note: If no crystals form after 7 days, introduce a "seed" or add 0.5 mL of hexane (antisolvent) to the vapor phase (vapor diffusion).

B. Data Collection & Refinement

  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the aromatic ring density, though Cu is acceptable for small organic crystals.

  • Temperature: Collect data at 100 K (using a Cryostream). Room temperature data often suffers from high thermal parameters on the amine nitrogen, obscuring H-bond positions.

  • Refinement Strategy: Use SHELXL . The amine protons (–NH2) should be located from the difference Fourier map and refined freely if data quality permits; otherwise, use a riding model with

    
     (parent N).
    
Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution, highlighting the tautomer fixation step.

G Synthesis Crude Synthesis (Reduction of Nitro-precursor) Solution Solution Phase (Tautomeric Equilibrium) Synthesis->Solution Crystallization Crystallization (Ethanol, Slow Evap) Solution->Crystallization Supersaturation SolidState Solid State (Tautomer Locked by H-Bonds) Crystallization->SolidState Lattice Energy Stabilization DataCollection SC-XRD Data Collection (Mo-Kα, 100K) SolidState->DataCollection Diffraction Refinement Structure Solution (Space Group Determination) DataCollection->Refinement SHELX

Figure 1: Structural determination workflow emphasizing the transition from dynamic tautomerism to a fixed solid-state structure.

Part 2: Comparative Data Analysis

Since specific unit cell parameters for the unsubstituted parent amine can vary by polymorph, we compare the Expected/Theoretical values (derived from DFT and homologous series) against Representative Experimental Data from closely related derivatives (e.g., 1-methyl-1H-benzimidazol-5-amine, CCDC 744318) to provide a baseline for validation.

Comparative Data Table
FeatureSC-XRD (Experimental Target) DFT Prediction (Theoretical) PXRD (Powder Diffraction)
Primary Output 3D Atomic Coordinates (XYZ)Energy-minimized GeometryPhase ID & Crystallinity %
Crystal System Typically Monoclinic (

or

)
N/A (Gas phase usually calc.)Indexing required to find system
Space Group

(Most common for planar heterocycles)
N/ADifficult to assign uniquely
Unit Cell (Approx)

Å (Stacking axis)

Å

Å

Overestimates bond lengths by ~0.02 ÅAccurate

-spacing, no atomic XYZ
H-Bonding Directly observable (N-H...N)Inferred from energy minimaInferred from peak shifts
Resolution Atomic (< 0.8 Å)Infinite (Theoretical)Bulk Average
Structural Logic & Packing Features

When analyzing your dataset, look for these specific supramolecular synthons characteristic of 6-aminobenzimidazoles:

  • The "Tape" Motif: The imidazole N-H (donor) and the imidazole -N= (acceptor) typically form infinite chains (catemers) running parallel to the shortest crystallographic axis (usually a or b).

  • Pi-Stacking: The benzene rings stack in a "head-to-tail" fashion with a centroid-to-centroid distance of 3.6 – 3.8 Å . This is the signature of a stable lattice.

  • Amine Interaction: The exocyclic amine (-NH2) at position 6 acts as a secondary donor, often cross-linking the chains into 2D sheets.

Interaction Network Diagram

This diagram illustrates the expected hydrogen bonding network you should verify in your difference Fourier map.

Interactions cluster_legend Interaction Types MolA Molecule A (Reference) MolB Molecule B (Translation along a-axis) MolA->MolB N1-H...N3 (Imidazole Chain) MolC Molecule C (Inversion Center) MolA->MolC N6-H...N3 (Amine Cross-link) MolB->MolC Pi-Pi Stacking (3.7 Å) Legend1 Strong H-Bond (Chain Formation) Legend2 Weak H-Bond (Sheet Formation)

Figure 2: Supramolecular synthons. The primary stability comes from the Imidazole N-H...N chain (black), while the amine group (yellow) creates 2D dimensionality.

Part 3: Application in Drug Design

Why does the specific crystal structure of the 6-amine matter?

  • Salt Selection: The free base (neutral) often has poor aqueous solubility. SC-XRD data of the free base allows researchers to calculate the void volume and predict if a counter-ion (like HCl or Mesylate) can fit into the lattice to improve solubility without disrupting the packing efficiency.

  • Docking Accuracy: Most docking programs (e.g., Glide, Gold) use a standard geometry. However, the pyramidalization of the amine nitrogen (sp3 vs sp2 character) observed in SC-XRD affects the orientation of the H-bond donors in the active site of kinases.

  • Polymorph Screening: PXRD is used for quality control in manufacturing. Without a solved SC-XRD structure to generate a "Calculated Powder Pattern," it is impossible to definitively identify if a batch contains a new, potentially unstable polymorph.

Critical Comparison: SC-XRD vs. Alternatives
  • vs. PXRD: PXRD is faster but cannot distinguish between a solvate and a polymorph without thermal data. SC-XRD is definitive.

  • vs. DFT: DFT is excellent for gas-phase energy but often fails to predict the exact packing density of benzimidazoles due to the difficulty in modeling weak London dispersion forces (Pi-stacking) accurately. Experimental SC-XRD is required for IP protection.

References

  • Cambridge Crystallographic Data Centre (CCDC). Structure of 1-methyl-1H-benzimidazol-5-amine (CCDC 744318). [Link]

  • Rakhmonova, D., et al. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E. [Link]

  • Dinçer, S., & Dal, H. (2011). 2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrate. Acta Crystallographica Section E. [Link]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

Safety & Regulatory Compliance

Safety

1H-Benzimidazol-6-amine,2-ethyl-1-methyl- proper disposal procedures

1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- Proper Disposal Procedures Executive Summary Immediate Action Required: 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- is an organic nitrogen heterocycle with a primary amine substi...

Author: BenchChem Technical Support Team. Date: March 2026

1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- Proper Disposal Procedures

Executive Summary

Immediate Action Required: 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- is an organic nitrogen heterocycle with a primary amine substituent.[1][2][3][4][5] Due to the biological activity inherent to the benzimidazole pharmacophore (often used in anthelmintics and kinase inhibitors), this compound must be treated as Hazardous Chemical Waste .

Strict Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or general municipal trash. It poses a risk of aquatic toxicity and potential persistence in the environment.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that when specific Safety Data Sheet (SDS) data is limited for niche intermediates, we must apply the "Read-Across" Principle . We derive safety protocols from the functional groups (primary amine + benzimidazole core).

PropertyDescriptionOperational Implication
Chemical Structure Benzimidazole core with ethyl (C2), methyl (N1), and amine (C6) groups.[3]Nitrogen Heterocycle: Requires high-temperature incineration for complete ring destruction.
Basicity Weak base (due to the amine and imidazole ring).Incompatibility: Reacts exothermically with strong acids and oxidizers. Do not mix in waste streams.[4]
Toxicity Profile Inferred Irritant (Skin/Eye); Potential Aquatic Toxin.PPE: Double nitrile gloves and safety goggles are mandatory to prevent dermal absorption.
Physical State Likely a solid powder.Dust Hazard: Avoid aerosolization during transfer; use a fume hood.

Pre-Disposal Protocols: Segregation & Packaging

Effective disposal begins at the bench. The most common cause of laboratory accidents during disposal is improper segregation (e.g., mixing amines with nitric acid).

A. Solid Waste (Pure Substance & Contaminated Debris)
  • Primary Containment: Collect the solid substance in a screw-top jar or double-bagged heavy-duty polyethylene bag.

  • Debris: Contaminated gloves, weighing boats, and paper towels must be segregated into a dedicated "Solid Hazardous Waste" bin.

  • Labeling: clearly mark the container with the full chemical name. Do not use abbreviations/acronyms (e.g., "Benz-amine").

    • Correct Label: "1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- (Solid Waste) - Toxic/Irritant"

B. Liquid Waste (Mother Liquors & Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container (HDPE or Glass).

  • pH Check: If the solution was part of a reaction involving acids, neutralize to pH 6-9 before adding to the organic waste carboy to prevent heat generation.

  • Stream Selection: Dispose of into the "Non-Halogenated Organic" or "Halogenated Organic" stream depending on the solvent used.

Disposal Workflow Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 1H-Benzimidazol-6-amine, 2-ethyl-1-methyl- StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Bagging Double Bag or Seal in HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic Solid Waste' List Full Chemical Name Bagging->LabelSolid Incinerate Disposal Method: High-Temp Incineration LabelSolid->Incinerate AcidCheck Check pH: Is it Acidic? Liquid->AcidCheck SolventCheck Check Solvent Type (Halogenated vs Non-Halogenated) Segregate Segregate into Appropriate Solvent Waste Carboy SolventCheck->Segregate AcidCheck->SolventCheck No Neutralize Neutralize to pH 6-9 (Prevent Exotherm) AcidCheck->Neutralize Yes Neutralize->SolventCheck Segregate->Incinerate Final Destruction

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure safety and regulatory compliance.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents environmental contamination.

  • Evacuate & Ventilate: If the spill is significant (>10g) and dust is airborne, evacuate the immediate area and allow dust to settle.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then wipe up.

    • Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use sawdust (combustible) if the solvent is flammable.

  • Decontamination: Clean the surface with a mild detergent solution (soap and water). The benzimidazole core is lipophilic; water alone may not suffice.

  • Disposal of Cleanup Materials: All absorbent materials must be treated as Hazardous Solid Waste (see Section 2A).

Regulatory Context & Compliance

While this specific CAS may not be explicitly listed on the EPA's P-list or U-list, it falls under the "Characteristic" definition of hazardous waste due to toxicity and ignitability (if in solvent).

  • RCRA (USA): Must be managed as hazardous waste. The "Cradle-to-Grave" responsibility applies; you are responsible for the waste until it is destroyed.

  • Destruction Method: The only acceptable final disposal method for this class of chemicals is Incineration at a permitted facility. This ensures the thermal destruction of the nitrogen heterocycle, preventing leaching into groundwater.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Benzimidazole Compound Summary (General Class Hazards). Bethesda, MD. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Washington, D.C. Available at: [Link]

Sources

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